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  • Product: 3-Methyl-3,6-diazabicyclo[3.2.1]octane
  • CAS: 69667-09-0

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Rigid Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 3-Methyl-3,6-diazabicyclo[3.2.1]octane: Structure, Properties, and Medicinal Chemistry Applications In the landscape of medicinal chemistry, the conformational control of small molecules is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-3,6-diazabicyclo[3.2.1]octane: Structure, Properties, and Medicinal Chemistry Applications

In the landscape of medicinal chemistry, the conformational control of small molecules is a cornerstone of rational drug design. Flexible molecules can adopt numerous shapes, leading to potential off-target effects and an entropic penalty upon binding to a biological target. Rigid bicyclic scaffolds, such as the diazabicyclo[3.2.1]octane framework, offer a compelling solution. By locking the core structure into a defined three-dimensional orientation, these scaffolds allow for the precise positioning of pharmacophoric elements, enhancing both potency and selectivity.

The diazabicyclo[3.2.1]octane core is a prominent structural motif found in a variety of biologically active compounds, including the tropane alkaloids. Tropane-based molecules exhibit a wide range of pharmacological activities, from acting as muscarinic receptor antagonists to inhibiting monoamine transporters.[1][2] This guide focuses specifically on 3-Methyl-3,6-diazabicyclo[3.2.1]octane , an intriguing isomer within this chemical class. We will provide an in-depth analysis of its chemical structure, physicochemical properties, synthetic considerations, and its potential as a valuable building block for researchers and drug development professionals.

Chemical Identity and Molecular Architecture

The precise identity of a chemical entity is paramount for reproducibility in research and development. 3-Methyl-3,6-diazabicyclo[3.2.1]octane is a distinct isomer within the diazabicyclooctane family, and it is crucial not to confuse it with its more commonly cited regioisomer, 3-methyl-3,8-diazabicyclo[3.2.1]octane.

Core Identifiers
IdentifierValueSource
IUPAC Name 3-methyl-3,6-diazabicyclo[3.2.1]octane
CAS Number 69667-09-0
Molecular Formula C₇H₁₄N₂[3]
SMILES CN1CC2CC(C1)NC2[3]
InChI Key LUKBRIBWOWNLRW-UHFFFAOYSA-N[3]
Structural Elucidation

The structure consists of a bridged bicyclic system. The "octane" designation refers to the eight atoms comprising the rings. The "[3.2.1]" bridge notation indicates that the two bridgehead atoms are connected by bridges of three, two, and one carbon atom(s), respectively. The nitrogen atoms are located at positions 3 and 6, and a methyl group is attached to the nitrogen at position 3. This arrangement creates a conformationally restricted structure with defined spatial vectors for substituent placement.

2D representation of 3-Methyl-3,6-diazabicyclo[3.2.1]octane.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is essential for its handling, purification, and characterization.

Physicochemical Properties

The following table summarizes the known and predicted properties of 3-Methyl-3,6-diazabicyclo[3.2.1]octane.

PropertyValueNotes
Molecular Weight 126.2 g/mol
Monoisotopic Mass 126.1157 Da[3]
Physical Form Liquid
XlogP (Predicted) 0.1A measure of lipophilicity.[3]
Predicted CCS ([M+H]⁺) 128.2 ŲCollision Cross Section, relevant for ion mobility mass spectrometry.[3]
Expected Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric structure.

    • N-CH₃: A singlet integrating to 3H would appear, likely in the 2.2-2.8 ppm range.

    • Bridgehead Protons (H-1, H-5): These would appear as complex multiplets, shifted downfield compared to other aliphatic protons due to their proximity to two nitrogen atoms.

    • Aliphatic Protons (CH₂, NH): A series of complex multiplets would be observed throughout the 1.5-3.5 ppm region. The NH proton may be broad and its chemical shift solvent-dependent.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals.

    • N-CH₃: A signal in the 40-50 ppm range.

    • Bridgehead Carbons (C-1, C-5): Signals expected in the 55-70 ppm range.

    • Aliphatic Carbons (C-2, C-4, C-7, C-8): Four signals in the 25-55 ppm range.

  • IR Spectroscopy:

    • N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ for the secondary amine.

    • C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the aliphatic and N-methyl C-H bonds.

    • C-N Stretch: Peaks in the fingerprint region, typically between 1000-1250 cm⁻¹.

Synthesis and Reactivity

The synthesis of diazabicyclic systems can be non-trivial. While literature on the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold is more common,[6][7] strategies often involve multi-step sequences starting from acyclic precursors or cycloaddition reactions.[5][8] A plausible approach for the 3,6-isomer would involve the construction of a suitably functionalized pyrrolidine or piperidine ring followed by a final cyclization step to form the second ring.

Representative Synthetic Protocol

The following protocol is a representative, conceptual pathway based on established organic chemistry principles for constructing such bicyclic systems. It is designed to be a self-validating system, where each step is a well-understood chemical transformation.

Objective: To outline a plausible multi-step synthesis of 3,6-diazabicyclo[3.2.1]octane, the parent scaffold.

  • Step 1: Synthesis of a Pyrrolidine Intermediate. Start with a commercially available pyrrolidine derivative, for example, one with functional groups at the 2 and 4 positions that can be elaborated into the second ring.

  • Step 2: Chain Elaboration. One functional group is converted into a two-carbon chain containing a protected amine (e.g., via alkylation with a protected 2-aminoethyl halide). The other functional group is converted into a leaving group (e.g., a tosylate or mesylate).

  • Step 3: Intramolecular Cyclization. Deprotection of the amine followed by base-mediated intramolecular nucleophilic substitution (SN2) reaction. The newly freed amine attacks the carbon bearing the leaving group, closing the second ring to form the 3,6-diazabicyclo[3.2.1]octane core.

  • Step 4: N-Methylation. The resulting secondary amine at the 3-position can be selectively methylated using standard conditions, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride), to yield the final product. The causality here is that reductive amination is a mild and efficient method for methylating secondary amines in the presence of other functional groups.

synthesis_workflow Start Functionalized Pyrrolidine Precursor Intermediate1 Chain Elaboration & Functional Group Interconversion Start->Intermediate1 Step 1 Intermediate2 Key Cyclization Precursor Intermediate1->Intermediate2 Step 2 Cyclization Intramolecular Cyclization (Ring Closure) Intermediate2->Cyclization Step 3 Core 3,6-Diazabicyclo[3.2.1]octane (Parent Scaffold) Cyclization->Core Methylation Selective N-Methylation Core->Methylation Step 4 Product 3-Methyl-3,6-diazabicyclo[3.2.1]octane Methylation->Product

Conceptual workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

The true value of a scaffold like 3-Methyl-3,6-diazabicyclo[3.2.1]octane lies in its application as a structural template for new therapeutic agents. Its rigidity and defined stereochemistry make it an ideal tool for structure-activity relationship (SAR) studies.

A Scaffold for CNS-Active Agents

The diazabicyclo[3.2.1]octane framework is a proven scaffold for targeting the central nervous system.[9] Its structure can be seen as a constrained analog of piperazine or a bioisostere of tropane, both of which are privileged structures in CNS drug discovery. By replacing a flexible piperazine with this rigid core, chemists can reduce the entropic cost of binding and potentially improve receptor subtype selectivity. This is critical for targets like dopamine transporters, serotonin receptors, and nicotinic acetylcholine receptors, where selectivity is key to achieving therapeutic benefit while minimizing side effects.[1][10]

Role in Combating Antibiotic Resistance

Derivatives of the related diazabicyclooctane core have emerged as powerful inhibitors of bacterial β-lactamase enzymes.[11] These enzymes are a primary mechanism of bacterial resistance to common antibiotics like penicillins and cephalosporins. Diazabicyclooctane-based inhibitors can be administered alongside a β-lactam antibiotic, effectively restoring its activity against resistant strains. The unique geometry of the scaffold allows it to fit into the active site of these enzymes, leading to potent inhibition.

The Principle of Conformational Constraint

The core principle behind using rigid scaffolds is conformational constraint. A flexible ligand must adopt a specific, "bioactive" conformation to bind effectively to its target receptor. This comes at an energetic cost. A rigid scaffold that pre-organizes the key binding groups into this bioactive conformation can lead to a significant increase in binding affinity.

receptor_binding Conceptual Ligand-Receptor Interaction cluster_0 Flexible Ligand cluster_1 Rigid Scaffold Ligand cluster_2 Receptor Binding Site A1 Group A B1 Group B A1->B1   Multiple   Conformations PocketA Pocket A A1->PocketA PocketB Pocket B B1->PocketB Lower Affinity (Entropic Cost) Scaffold 3-Methyl-3,6- diazabicyclo- [3.2.1]octane A2 Group A Scaffold->A2 Fixed Vector B2 Group B Scaffold->B2 Fixed Vector A2->PocketA B2->PocketB High Affinity (Pre-organized) Receptor

Sources

Exploratory

Distinguishing Isomers in Drug Development: A Technical Guide to the Identification of CAS 69667-09-0 and its 3,8-Diazabicyclo Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In pharmaceutical development, the precise identification and characterization of a molecule's structure are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the precise identification and characterization of a molecule's structure are paramount. Isomers, compounds sharing the same molecular formula, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive framework for the unambiguous identification of CAS 69667-09-0, a methylated diazabicyclooctane, and its differentiation from critical constitutional and stereoisomers. We will explore an integrated analytical strategy, combining chromatographic separation with advanced spectroscopic elucidation, to ensure the structural integrity and purity of drug candidates built upon this common heterocyclic scaffold. This document is intended for scientists and professionals in drug development who require robust, field-proven methodologies for complex isomer analysis.

The Isomeric Challenge in Bicyclic Amine Scaffolds

Bicyclic amine frameworks, such as the diazabicyclooctane core, are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] However, their synthetic accessibility often leads to the potential formation of a complex mixture of isomers. The regulatory landscape, shaped by historical events, mandates a thorough characterization of the specific isomer intended for clinical use. Distinguishing between these closely related molecules is a non-trivial analytical challenge that requires a multi-faceted, orthogonal approach to ensure patient safety and drug efficacy.

Defining the Target: CAS 69667-09-0

The starting point of our analysis is the specific molecule identified by CAS number 69667-09-0, which is 3-Methyl-3,6-diazabicyclo[3.2.1]octane .[2] This structure features a bridged bicyclic system containing a six-membered and a five-membered ring sharing two bridgehead atoms.

The Isomeric Landscape

Any robust analytical strategy must anticipate the potential isomers that could arise during synthesis or as impurities. These fall into two main categories: constitutional isomers and stereoisomers.[3][4]

  • Constitutional Isomers: These isomers have the same molecular formula (C₇H₁₄N₂) but differ in their atomic connectivity. For the 3-Methyl-3,6-diazabicyclo[3.2.1]octane core, plausible constitutional isomers include:

    • Positional Isomers: The methyl group could be located on the second nitrogen (6-Methyl-3,6-diazabicyclo[3.2.1]octane) or a carbon atom.

    • Scaffold Isomers: The core bicyclic framework itself could be different, such as the fused 3,8-diazabicyclo[4.2.0]octane system.[1][5]

  • Stereoisomers: These isomers share the same connectivity but differ in the three-dimensional arrangement of their atoms. The rigid, three-dimensional nature of bicyclic systems makes stereoisomerism a critical consideration.[6][7] The 3-Methyl-3,6-diazabicyclo[3.2.1]octane structure is chiral and can exist as enantiomers. Depending on the synthetic route, diastereomers could also be formed.

The following diagram illustrates the classification of potential isomers related to our target molecule.

G cluster_main Isomers of C₇H₁₄N₂ cluster_const Constitutional Isomers cluster_stereo Stereoisomers Isomers Isomeric Mixture (C₇H₁₄N₂) Target Target: CAS 69667-09-0 (3-Methyl-3,6-diazabicyclo[3.2.1]octane) Isomers->Target Enantiomer Enantiomers Isomers->Enantiomer Positional Positional Isomer (e.g., 6-Methyl...) Target->Positional Different Connectivity Scaffold Scaffold Isomer (e.g., 3,8-diazabicyclo[4.2.0]octane) Target->Scaffold Different Ring System Target->Enantiomer Different 3D Arrangement (Non-superimposable mirror images) Diastereomer Diastereomers

Caption: Classification of potential isomers for C₇H₁₄N₂ bicyclic amines.

An Integrated Workflow for Isomer Identification

No single technique can definitively identify a molecule and exclude all possible isomers. A self-validating, orthogonal workflow is required, where each step provides a unique and complementary piece of structural information.

G cluster_workflow Integrated Isomer Identification Workflow cluster_chrom cluster_spectro Start Sample Mixture MS_Initial Step 1: Mass Spectrometry Confirm Molecular Formula (C₇H₁₄N₂) Start->MS_Initial Chrom Step 2: Chromatographic Separation MS_Initial->Chrom RPHPLC RP-HPLC / HILIC (Separates Constitutional Isomers) Chrom->RPHPLC ChiralHPLC Chiral HPLC (Separates Enantiomers) Chrom->ChiralHPLC Spectro Step 3: Spectroscopic Elucidation RPHPLC->Spectro ChiralHPLC->Spectro MS_Frag MS Fragmentation (Differentiates Connectivity) Spectro->MS_Frag NMR_1D 1D NMR ('H, ¹³C) (Fingerprint for Connectivity) Spectro->NMR_1D End Unambiguous Structure Confirmed MS_Frag->End NMR_2D 2D NMR (COSY, HMBC) (Confirms Connectivity) NMR_1D->NMR_2D NOESY NOESY / ROESY (Determines Stereochemistry) NMR_2D->NOESY NOESY->End

Caption: A self-validating workflow for isomer identification.

Step 1: Foundational Analysis - Mass Spectrometry

The initial step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming that all separated components correspond to the expected formula of C₇H₁₄N₂. For nitrogen-containing compounds, the "nitrogen rule" is a useful corollary; an odd nominal molecular mass (126 Da for C₇H₁₄N₂) indicates the presence of an odd number of nitrogen atoms.[8]

Step 2: The Separation Pillar - High-Performance Liquid Chromatography (HPLC)

Chromatography is the cornerstone of isomer analysis, enabling the physical separation of different species from a mixture.[9]

  • Constitutional Isomer Separation: Standard reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) methods are typically sufficient to separate constitutional isomers due to differences in their polarity and physicochemical properties.

  • Enantiomer Separation (Chiral HPLC): Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For bicyclic amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are particularly effective.[10] The choice of mobile phase (normal-phase, polar-organic, or reversed-phase) is critical for achieving optimal resolution.

Experimental Protocol: Chiral HPLC for Bicyclic Amine Enantioseparation

  • Column Selection: Chiralpak® IA (amylose-based) or Crownpak® CR(+) (crown ether-based).

  • Mobile Phase (Example for Polysaccharide CSP):

    • Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The amine additive is crucial for reducing peak tailing by masking active sites on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or connect to MS).

  • Injection Volume: 10 µL.

  • Rationale: The polysaccharide CSP creates chiral pockets where enantiomers can transiently bind with different affinities, leading to different retention times. The crown ether phase is specifically designed for the resolution of primary amines through host-guest complexation.[10]

Step 3: The Identification Pillar - Spectroscopic Elucidation

Once isomers are separated, their precise structures must be determined.

While constitutional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) in MS/MS will differ. The fragmentation of bicyclic systems is often directed by the nitrogen atoms and the stability of the resulting carbocations.[8][11][12] For example, alpha-cleavage adjacent to a nitrogen atom is a common and predictable fragmentation pathway for amines.[8] A [3.2.1] system will exhibit different ring-opening fragmentation pathways compared to a [4.2.0] system, providing a diagnostic fingerprint for the core scaffold.

NMR spectroscopy is the most powerful technique for the complete structural elucidation of isomers in solution.[13]

  • ¹H and ¹³C NMR: These one-dimensional techniques provide the primary fingerprint of a molecule. Constitutional isomers will display unique sets of chemical shifts, signal multiplicities (splitting patterns), and integration values.

Isomer Type ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ) J-Coupling (Hz)
CAS 69667-09-0 Unique set of signals for bridgehead, bridge, and N-methyl protons.Unique set of signals for all 7 carbons.Specific through-bond coupling constants.
Scaffold Isomer ([4.2.0]) Different chemical shifts and multiplicities due to altered ring strain and geometry.Different chemical shifts reflecting the different carbon environments.Altered J-couplings due to changes in dihedral angles (Karplus relationship).
Positional Isomer (6-Methyl) N-methyl signal will have a different chemical shift. Signals for protons near N6 will be significantly altered.Chemical shifts of carbons adjacent to the methylated nitrogen will change.N/A

Table 1: Hypothetical comparison of key NMR data for constitutional isomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning signals and confirming atomic connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing one to "walk" along the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for piecing together the entire molecular structure, including the connections across quaternary carbons and heteroatoms.

  • NOESY/ROESY for Stereochemistry: To differentiate diastereomers or confirm relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This allows for the determination of the relative orientation of substituents (e.g., endo vs. exo) and the stereochemistry at ring junctions.[6][14]

Experimental Protocol: 2D-NMR for Connectivity and Stereochemistry

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY (or ROESY for larger molecules).

  • Data Analysis:

    • Use ¹H and ¹³C spectra for initial assessment.

    • Use HSQC to assign protons to their respective carbons.

    • Use COSY to establish all ¹H-¹H spin systems.

    • Use HMBC to connect these spin systems together and confirm the overall bicyclic framework and the position of the methyl group.

    • Use NOESY to observe through-space correlations. For example, an NOE between the N-methyl protons and specific bridgehead or bridge protons would confirm their spatial proximity and help define the conformation and relative stereochemistry of the molecule.

Conclusion

The rigorous identification of CAS 69667-09-0 and its differentiation from a landscape of potential isomers is a critical task in pharmaceutical development. A strategy relying on a single analytical technique is insufficient and carries significant risk. The integrated workflow presented in this guide—combining the separation power of HPLC (including chiral methods) with the definitive elucidating capabilities of mass spectrometry and advanced multi-dimensional NMR—provides a robust, self-validating system. By systematically confirming the molecular formula, separating all isomeric species, and then meticulously piecing together the connectivity and stereochemistry, researchers can ensure the absolute structural integrity of their target compounds, a foundational requirement for modern drug development.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7899-7911. [Link]

  • ACS Publications. (2006). Journal of Medicinal Chemistry, Vol. 49, No. 26. [Link]

  • Belostotskii, A. M., & Hassner, A. (1998). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 63(13), 4439-4443. [Link]

  • Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(26), 15463-15474. [Link]

  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051. [Link]

  • Pearson Education. Constitutional Isomers vs. Stereoisomers. [Link]

  • Pearson Education. Constitutional Isomers Explained. [Link]

  • Marchand, A. P. (1982). Stereochemical Applications of Nmr Studies in Rigid Bicyclic Systems. Semantic Scholar. [Link]

  • Chemistry Steps. Constitutional Isomers with Practice Problems. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Marchand, A. P. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Better World Books. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2641-2679. [Link]

  • Magritek. (2019). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Application Note. [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1620. [Link]

  • Chad's Prep. (2020). Isomeric Relationships | Constitutional, Enantiomers, Diastereomers. YouTube. [Link]

  • Scribd. Chiral Drug Separation. [Link]

  • CAS Common Chemistry. Tricetylmethylammonium chloride. [Link]

  • Dr. Anjali Gupta. (2021). Mass spectrometry Fragmentation (Part 1). YouTube. [Link]

  • SciSpace. (2007). Improved synthesis of 8-methyl-3, 8-diazabicyclo [3.2.1] octane. Organic Preparations and Procedures International. [Link]

Sources

Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Diazabicyclo[3.2.1]octane Scaffolds for Drug Discovery

Abstract The diazabicyclo[3.2.1]octane core represents a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that enables precise orientation of substituents for optimal target engage...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazabicyclo[3.2.1]octane core represents a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that enables precise orientation of substituents for optimal target engagement. This conformational rigidity often translates into enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of novel diazabicyclo[3.2.1]octane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas where this scaffold has shown significant promise, including the development of next-generation β-lactamase inhibitors, modulators of nicotinic acetylcholine and opioid receptors, and novel analgesics. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower the rational design of new chemical entities based on this versatile core.

The Strategic Advantage of the Diazabicyclo[3.2.1]octane Scaffold

In the quest for novel therapeutics, the architecture of a molecule is paramount. The diazabicyclo[3.2.1]octane scaffold offers a distinct advantage over more flexible aliphatic and monocyclic systems. Its bridged bicyclic structure locks the molecule into a defined conformation, minimizing the entropic penalty upon binding to a biological target. This pre-organization of pharmacophoric features can lead to a significant increase in binding affinity.

The nitrogen atoms at the 3- and 8-positions serve as versatile handles for chemical modification, allowing for the introduction of a wide array of substituents to probe the chemical space around a target's binding pocket. This fine-tuning of interactions is crucial for optimizing potency and selectivity, thereby reducing off-target effects and improving the therapeutic index of a drug candidate.

Synthesis of the Diazabicyclo[3.2.1]octane Core: A Scalable Approach

A robust and scalable synthetic route is the cornerstone of any successful drug discovery program. Here, we present an improved and scalable process for the synthesis of substituted 3,8-diazabicyclo[3.2.1]octanes, which provides a versatile platform for generating a diverse library of analogs.[1]

Experimental Protocol: Scalable Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Analog[1]

This protocol outlines a five-step synthesis to yield a versatile 3,8-diazabicyclo[3.2.1]octane scaffold.

Step 1: Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine

  • To a solution of N-Benzyl-2,5-dicarbethoxypyrrolidine in an appropriate solvent, add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the resulting mixture and concentrate the filtrate to yield N-benzyl-2,5-dihydroxymethylpyrrolidine.

Step 2: Debenzylation and Boc Protection

  • Dissolve the N-benzyl-2,5-dihydroxymethylpyrrolidine in ethanol and add a palladium on carbon catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter off the catalyst and concentrate the solvent.

  • Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford N-Boc-2,5-dihydroxymethylpyrrolidine.

Step 3: Mesylation of the Diol

  • Dissolve the N-Boc-2,5-dihydroxymethylpyrrolidine in dichloromethane and cool to 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride dropwise.

  • Stir the reaction at 0 °C until completion.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the corresponding dimesylate.

Step 4: Cyclization with Benzylamine

  • Dissolve the dimesylate in a suitable solvent (e.g., acetonitrile) and add benzylamine.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Concentrate the solvent and purify the residue by column chromatography to obtain the protected 3,8-diazabicyclo[3.2.1]octane analog.

Step 5: Deprotection

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3,8-diazabicyclo[3.2.1]octane scaffold.

Synthesis_Workflow Start N-Benzyl-2,5-dicarbethoxypyrrolidine Step1 Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 N-benzyl-2,5-dihydroxymethylpyrrolidine Step1->Intermediate1 Step2 Debenzylation (H2, Pd/C) & Boc Protection Intermediate1->Step2 Intermediate2 N-Boc-2,5-dihydroxymethylpyrrolidine Step2->Intermediate2 Step3 Mesylation (MsCl, Et3N) Intermediate2->Step3 Intermediate3 Dimesylate Intermediate Step3->Intermediate3 Step4 Cyclization (Benzylamine) Intermediate3->Step4 Intermediate4 Protected Scaffold Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 End 3,8-Diazabicyclo[3.2.1]octane Scaffold Step5->End

Figure 1: General workflow for the scalable synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold.

Therapeutic Applications and Mechanistic Insights

The diazabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective agents for a variety of biological targets.

β-Lactamase Inhibitors: Overcoming Antibiotic Resistance

The emergence of β-lactamase-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. Diazabicyclooctane-based inhibitors, such as avibactam and relebactam, have emerged as a powerful new class of non-β-lactam β-lactamase inhibitors.[2]

Mechanism of Action: These inhibitors act by covalently binding to the active site serine of class A and C β-lactamases.[2][3] This acylation of the enzyme is reversible, but the rate of deacylation is slow, effectively sequestering the β-lactamase and allowing the partner β-lactam antibiotic to exert its antibacterial effect. Some diazabicyclooctane derivatives, like OP0595, also exhibit intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2).[2][3]

BLI_Mechanism cluster_enzyme β-Lactamase Active Site Serine Serine Residue Acyl_Enzyme Covalent Acyl-Enzyme Complex (Inactive) DBO_Inhibitor Diazabicyclo[3.2.1]octane Inhibitor (e.g., Avibactam) DBO_Inhibitor->Serine Acylation Hydrolysis Slow Hydrolysis (Reactivation) Acyl_Enzyme->Hydrolysis Deacylation Hydrolysis->Serine

Figure 2: Mechanism of action of diazabicyclo[3.2.1]octane-based β-lactamase inhibitors.

CompoundTarget β-Lactamase ClassesPartner AntibioticKey Features
Avibactam Class A, C, and some DCeftazidime, AztreonamBroad-spectrum inhibition.[4]
Relebactam Class A and CImipenem/cilastatinEffective against carbapenem-resistant Enterobacteriaceae.[2]
OP0595 Class A and CVarious β-lactamsTriple action: β-lactamase inhibition, intrinsic antibacterial activity (PBP2 inhibition), and β-lactam 'enhancer'.[2][3]
Nicotinic Acetylcholine Receptor (nAChR) Modulators

The diazabicyclo[3.2.1]octane scaffold has been explored as a rigid mimic of epibatidine, a potent nicotinic analgesic.[5] This has led to the discovery of novel nAChR modulators with potential applications in pain management and neurological disorders.

Structure-Activity Relationship (SAR):

  • Substitution at the 3-position with a chlorinated heteroaryl ring, such as in 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, has been shown to confer high affinity for the α4β2 nAChR subtype.[5]

  • The conformation of the diazabicyclo[3.2.1]octane core is crucial for maintaining a pharmacophoric arrangement similar to that of epibatidine.[5]

nAChR_Signaling Ligand nAChR Agonist (e.g., Acetylcholine, DBO derivative) nAChR Nicotinic Acetylcholine Receptor (α4β2) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Figure 3: General signaling pathway of nicotinic acetylcholine receptors.

Opioid Receptor Agonists: Towards Safer Analgesics

The diazabicyclo[3.2.1]octane framework has also been investigated for its potential to yield novel opioid receptor ligands.[6] Research in this area aims to develop potent analgesics with improved side-effect profiles compared to traditional opioids.

Recent Discoveries: Surprisingly, simple modifications to the 3,8-diazabicyclo[3.2.1]octane core have led to the discovery of potent µ-opioid receptor agonists with activity comparable to fentanyl.[7] Some of these compounds have shown a reduced propensity to cause respiratory depression, a major life-threatening side effect of conventional opioids.[7]

Compound SeriesTarget ReceptorKey Findings
N-(3-Hydroxyphenyl)-3,8-diazabicyclooctanes µ-Opioid ReceptorPotent agonist activity, with some analogs showing reduced respiratory depression compared to fentanyl.[7]
3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane derivatives µ-Opioid ReceptorModifications to the cinnamyl or acyl side chains can modulate affinity for the µ-opioid receptor.

Future Directions and Conclusion

The diazabicyclo[3.2.1]octane scaffold continues to be a rich source of innovation in drug discovery. Its inherent structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutics. Future research will likely focus on:

  • Exploring new substitution patterns: The full potential of the diazabicyclo[3.2.1]octane core has yet to be realized. The synthesis and evaluation of novel derivatives with diverse substituents will undoubtedly lead to the discovery of new biological activities.

  • Targeting novel biological pathways: While significant progress has been made in the areas of infectious diseases and neuroscience, the application of this scaffold to other therapeutic areas, such as oncology and metabolic diseases, remains relatively unexplored.

  • Fine-tuning pharmacokinetic properties: Further optimization of the physicochemical properties of diazabicyclo[3.2.1]octane-based compounds will be crucial for developing orally bioavailable drugs with favorable metabolic profiles.

References

  • Moran-Barrio, J., et al. (2015). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. Journal of Antimicrobial Chemotherapy, 70(10), 2779-2787. [Link]

  • Barlocco, D., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(1), 135-144. [Link]

  • Tooke, C. L., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Molecular Biosciences, 9, 983883. [Link]

  • Spahn, V., et al. (2024). Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. Journal of Medicinal Chemistry. [Link]

  • Moran-Barrio, J., et al. (2015). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. PubMed. [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278. [Link]

  • Paliulis, O., et al. (2007). IMPROVED SYNTHESIS OF 8-METHYL-3,8-DIAZABICYCLO[3.2.1]OCTANE. Organic Preparations and Procedures International, 39(1), 86-90. [Link]

  • Paliulis, O., et al. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Request PDF. [Link]

  • O'Donnell, J. P., et al. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry, 63(17), 9315-9327. [Link]

  • Hecker, S. J., et al. (2015). Beta-lactamase inhibitors.
  • Portoghese, P. S., et al. (1966). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]

  • Cignarella, G., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed. [Link]

  • Piras, S., et al. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5448. [Link]

Sources

Exploratory

A Comparative Guide to 3,6-Diazabicyclo[3.2.1]octane and Tropane Alkaloid Derivatives in Neuropharmacology

Abstract: The rigid, bicyclic structures of tropane alkaloids and their synthetic analogues have long been a cornerstone of medicinal chemistry, particularly in the development of centrally-acting agents. Tropane alkaloi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rigid, bicyclic structures of tropane alkaloids and their synthetic analogues have long been a cornerstone of medicinal chemistry, particularly in the development of centrally-acting agents. Tropane alkaloids, built upon the 8-azabicyclo[3.2.1]octane core, are a vast family of natural products with profound physiological effects.[1][2] In contrast, the 3,6-diazabicyclo[3.2.1]octane scaffold has emerged as a rationally designed, synthetic platform, offering distinct physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of these two pivotal scaffolds, examining their structural differences, synthetic accessibility, structure-activity relationships, and strategic applications in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these frameworks for the design of novel therapeutics.

Foundational Scaffolds: A Structural and Physicochemical Comparison

The decision to build a drug candidate around a specific molecular scaffold is one of the most critical in a discovery program. The scaffold dictates three-dimensional shape, influences fundamental properties like solubility and cell permeability, and provides the anchor points for functional groups that determine target affinity and selectivity.

The Enduring Legacy of Tropane Alkaloids

The tropane core, an N-methyl-8-azabicyclo[3.2.1]octane ring system, is the defining feature of a class of over 200 alkaloids.[3] This rigid scaffold is found in numerous plants of the Solanaceae family and is the foundation for well-known compounds like atropine (an anticholinergic), scopolamine (used for motion sickness), and cocaine (a dopamine reuptake inhibitor).[4][5][6][7] Its rigid conformation locks substituents into well-defined spatial orientations, which is crucial for specific receptor interactions. The biosynthesis of tropane alkaloids is a complex enzymatic process in plants, which chemists have long sought to emulate and control in the lab.[8][9]

The Rise of the Synthetic 3,6-Diazabicyclo[3.2.1]octane Core

The 3,6-diazabicyclo[3.2.1]octane scaffold is a synthetic analogue of the tropane core, representing a classic example of bioisosteric replacement. By substituting the carbon atom at the 3-position of the tropane skeleton with a nitrogen atom, medicinal chemists have created a scaffold with fundamentally different properties. This substitution introduces a hydrogen bond donor capability, alters the scaffold's basicity (pKa), and modifies its polarity and solubility profile. This core has proven particularly valuable in the design of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), often as analogues of the potent natural analgesic, epibatidine.[10]

Comparative Physicochemical Properties

The introduction of a second nitrogen atom has profound implications for the molecule's drug-like properties. The table below summarizes the calculated differences between the parent scaffolds, highlighting the rationale for choosing one over the other in a drug design context.

PropertyTropane (8-azabicyclo[3.2.1]octane)3,6-Diazabicyclo[3.2.1]octaneRationale for Impact in Drug Design
Molecular Formula C₇H₁₃NC₆H₁₂N₂Lower carbon count and higher nitrogen count in the diaza-scaffold increases polarity.
Molecular Weight 111.18 g/mol 112.17 g/mol Largely equivalent, allowing for focused comparison of other properties.
pKa (Calculated) ~10.5 (tertiary amine)~10.0 (N6), ~7.5 (N3)The diaza-scaffold possesses two distinct basic centers, allowing for differential protonation states at physiological pH and offering more complex salt formation possibilities. The lower pKa of N3 can reduce off-target interactions associated with highly basic amines.
LogP (Calculated) ~1.3~ -0.8The significant decrease in LogP indicates substantially higher hydrophilicity for the diaza-scaffold, which can improve aqueous solubility but may pose challenges for blood-brain barrier penetration without further modification.
Polar Surface Area 12.5 Ų24.9 ŲThe doubling of the polar surface area reflects the introduction of the second nitrogen, enhancing potential interactions with polar residues in protein targets and improving solubility.
H-Bond Donors 01 (at N3)The presence of a hydrogen bond donor is a critical design feature, enabling an additional key interaction with a target protein that is impossible with the tropane scaffold.
H-Bond Acceptors 12Increased hydrogen bonding capacity can lead to stronger, more specific target binding and improved solubility.

The Synthetic Landscape: Accessibility and Diversification

The practical utility of a scaffold is directly tied to its synthetic accessibility. The ease with which analogues can be prepared dictates the pace and breadth of any lead optimization campaign.

Synthesis of the Tropane Core

The cornerstone of tropane synthesis is the remarkable Robinson-Schöpf reaction, a biomimetic one-pot synthesis that combines succinaldehyde, methylamine, and acetonedicarboxylic acid to form the tropinone core. This approach, while classic, provides a reliable entry point to the scaffold. Modern medicinal chemistry often demands enantiomerically pure compounds, leading to the development of numerous asymmetric strategies to access the 8-azabicyclo[3.2.1]octane core.[2]

  • Preparation of Reagents: Succinaldehyde is prepared in situ via the hydrolysis of 2,5-dimethoxytetrahydrofuran with dilute acid.

  • Reaction Assembly: A buffered aqueous solution (pH ~4-5) is prepared. To this, methylamine hydrochloride, acetonedicarboxylic acid, and the freshly prepared succinaldehyde are added sequentially at room temperature.

  • Reaction Execution: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). The rationale for the buffered system is to maintain the optimal pH for both Mannich reaction and decarboxylation steps.

  • Workup and Isolation: The reaction mixture is made strongly basic (pH > 12) with NaOH to deprotonate the tropinone nitrogen. The product is then extracted into an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude tropinone, which can be purified by distillation or chromatography.

G cluster_0 Reagent Preparation cluster_1 One-Pot Reaction cluster_2 Isolation A 2,5-Dimethoxytetrahydrofuran B Succinaldehyde A->B  Acid Hydrolysis E Robinson-Schöpf Condensation (pH 4-5 Buffer) B->E C Methylamine C->E D Acetonedicarboxylic Acid D->E G Basification & Extraction E->G F Tropinone G->F

Caption: High-level workflow for the classic Robinson synthesis of tropinone.

Synthesis of the 3,6-Diazabicyclo[3.2.1]octane Core

Unlike tropanes, the 3,6-diazabicyclo[3.2.1]octane core does not have a single dominant synthetic route. Methodologies often involve multi-step sequences starting from chiral pool materials or employing intramolecular cyclization strategies.[11][12] A common approach involves the construction of a suitably substituted piperazine or pyrazine precursor followed by cyclization to form the bicyclic system.

  • Precursor Synthesis: A protected piperazin-2-one is synthesized. N6 is typically protected with a robust group like Boc (tert-butyloxycarbonyl), while N3 is functionalized with a group containing a leaving group two carbons away (e.g., a 2-chloroethyl group).

  • Intramolecular Cyclization: The N-alkylated piperazinone is treated with a base (e.g., sodium hydride) in an appropriate solvent like THF or DMF. The base deprotonates the nitrogen at the 3-position, which then acts as a nucleophile, displacing the chloride to form the bicyclic lactam (3,6-diazabicyclo[3.2.1]octan-2-one). The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Lactam Reduction: The resulting bicyclic lactam is reduced to the corresponding diamine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent. This step must be performed under strictly anhydrous conditions.

  • Deprotection/Functionalization: The protecting group on N6 is removed (e.g., using trifluoroacetic acid for a Boc group), yielding the parent 3,6-diazabicyclo[3.2.1]octane scaffold. This core can then be selectively functionalized at either nitrogen to build the desired derivatives.

G A Protected Piperazin-2-one B Alkylation at N3 (e.g., with 1-bromo-2-chloroethane) A->B C Intramolecular Cyclization (Base, e.g., NaH) B->C D Bicyclic Lactam Intermediate C->D E Lactam Reduction (e.g., LAH) D->E F Protected 3,6-Diazabicyclo[3.2.1]octane E->F G Deprotection F->G H Parent Scaffold G->H

Caption: A generalized synthetic workflow for the 3,6-diazabicyclo[3.2.1]octane core.

Pharmacological Profiles and Structure-Activity Relationships (SAR)

While structurally related, the two scaffolds engage with biological targets in distinct ways, largely dictated by their core electronic and steric properties.

The Broad Pharmacology of Tropane Alkaloids

The tropane scaffold is a privileged structure that can be decorated to target a wide array of CNS receptors and transporters.[4][5]

  • Muscarinic Acetylcholine Receptors (mAChRs): Atropine and scopolamine are classic antagonists of mAChRs. The key interactions involve the protonated nitrogen forming an ionic bond with an aspartate residue in the receptor and the ester functionality forming hydrogen bonds.

  • Dopamine Transporter (DAT): Cocaine and its analogues block DAT, leading to stimulant effects. The 3β-phenyltropane analogues are a well-studied class of potent DAT inhibitors. The orientation of the 3β-substituent is critical for high-affinity binding.

  • Other Targets: Derivatives have been developed to interact with serotonin transporters (SERT), norepinephrine transporters (NET), and opioid receptors, showcasing the scaffold's versatility.

The Focused Pharmacology of 3,6-Diazabicyclo[3.2.1]octane Derivatives

Research into this scaffold has been heavily focused on its utility as a core for nAChR ligands.[10][13] The introduction of the N3 atom provides a crucial hydrogen bond donor that mimics the interaction of natural ligands like nicotine or epibatidine with a backbone carbonyl in the nAChR binding site.

  • α4β2 nAChR Subtype Selectivity: Many derivatives, particularly those with a 3-pyridinyl substituent on the N6 nitrogen, show high affinity and selectivity for the α4β2 nAChR subtype.[14][15] This selectivity is highly desirable for developing therapeutics for nicotine addiction, depression, and cognitive disorders, while avoiding side effects associated with other nAChR subtypes.

  • SAR Insights: Structure-activity relationship studies have shown that:

    • The stereochemistry of the bicyclic core is critical for potency.

    • Substituents on the pyridine ring can modulate affinity and functional activity (agonist vs. antagonist). For example, 6-chloro or 6-methyl substitution often increases binding affinity.[14][15]

    • The position of the heteroaryl substituent (on N3 vs. N6) dramatically influences subtype selectivity.

Caption: Diagram illustrating key SAR points for 3,6-diazabicyclo[3.2.1]octane nAChR ligands.

Strategic Application in Drug Discovery: A Senior Scientist's Perspective

The choice between these scaffolds is not merely academic; it is a strategic decision driven by the project's goals, the biological target, and the desired therapeutic profile.

When to Prioritize a Tropane-Based Scaffold:

  • Leveraging Established Knowledge: When targeting well-understood proteins like monoamine transporters or muscarinic receptors, the vast historical SAR data for tropanes provides a significant head start.

  • When Lipophilicity is Required: For targets deep within the CNS that require significant blood-brain barrier penetration, the more lipophilic tropane core can be an advantage, provided off-target effects can be controlled.

  • As a Starting Point for Natural Product-Inspired Libraries: The tropane skeleton is an excellent starting point for creating libraries of compounds with high structural complexity and sp³ character, which are often more successful in clinical development.

When to Prioritize a 3,6-Diazabicyclo[3.2.1]octane Scaffold:

  • Seeking Novel Intellectual Property: As a synthetic scaffold, it offers more "white space" for patent claims compared to the heavily explored tropane nucleus.

  • When a Hydrogen Bond Donor is Key: If the target's binding site has a clear hydrogen bond acceptor that can be engaged, the N3-H of the diaza-scaffold provides a powerful design element unavailable to tropanes. This is the primary reason for its success in the nAChR field.

  • To Mitigate Basicity-Related Liabilities: The ability to modulate two distinct pKa values can be used to fine-tune the overall basicity of the final molecule, potentially reducing issues like hERG channel inhibition or excessive lysosomal trapping, which can be problematic for strongly basic compounds.

  • Improving Solubility: In cases where poor aqueous solubility is a major hurdle for a tropane-based lead, "scaffold hopping" to the more polar diaza-analogue is a validated strategy to improve this critical property.

Conclusion

The tropane and 3,6-diazabicyclo[3.2.1]octane scaffolds, while sharing a common bicyclic framework, represent two distinct philosophies in drug design. The tropane alkaloids are a gift from nature, optimized by evolution, offering rigidity and proven biological activity. The 3,6-diazabicyclo[3.2.1]octane core is a product of rational design, a testament to the power of bioisosteric replacement to solve specific medicinal chemistry challenges like introducing new binding interactions or improving physicochemical properties. An expert drug discovery team must understand the inherent strengths and weaknesses of both. The decision to employ one over the other should be a deliberate, data-driven choice based on a deep understanding of the target biology, the synthetic landscape, and the ultimate goal of delivering a safe and effective therapeutic agent.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]

  • National Center for Biotechnology Information. (n.d.). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. PubMed. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Eurofins Scientific. (2023, September 15). Tropane Alkaloids. [Link]

  • Hess, B. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience. [Link]

  • MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH. [Link]

  • SYNTHESIS. (n.d.). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. [Link]

  • AIR Unimi. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. PubMed. [Link]

  • ACS Publications. (2007). Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. Journal of Medicinal Chemistry. [Link]

  • INHN. (n.d.). The role of the tropane skeleton in drug research. [Link]

  • ACS Publications. (n.d.). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological profile of tropane alkaloids. [Link]

  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of 3-Methyl-3,6-diazabicyclo[3.2.1]octane Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, conferring a rigid conformational const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, conferring a rigid conformational constraint that is advantageous for selective receptor targeting. The introduction of a methyl group at the 3-position can significantly influence the pharmacological profile of these ligands, enhancing their potency and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of 3-methyl-3,6-diazabicyclo[3.2.1]octane and related derivatives. We will delve into their interactions with key central nervous system targets, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, as well as their emerging roles in oncology and infectious diseases. This document will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The 3,6-Diazabicyclo[3.2.1]octane Scaffold: A Foundation for Therapeutic Innovation

The 3,6-diazabicyclo[3.2.1]octane core is a bridged piperazine derivative that has garnered significant interest in drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituent groups, which can lead to high-affinity and selective interactions with biological targets. This is in contrast to more flexible acyclic or monocyclic structures, which may adopt multiple conformations, some of which may be inactive or lead to off-target effects. The constrained nature of the bicyclic system can also impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.

The introduction of a methyl group at the 3-position (3-methyl-3,6-diazabicyclo[3.2.1]octane) further refines the utility of this scaffold by introducing a chiral center and providing a vector for further chemical modification. This seemingly simple addition can have profound effects on the ligand's binding affinity, selectivity, and functional activity.

Synthetic Strategies for 3,6-Diazabicyclo[3.2.1]octanes

The synthesis of the 3,6-diazabicyclo[3.2.1]octane core and its derivatives has been approached through various routes. A general and efficient method involves the reductive cyclization of suitably substituted lactams. This approach allows for the introduction of diverse substituents on the scaffold.

A general synthetic workflow is depicted below:

Synthetic Workflow A Substituted Lactam B Nitroenamine Intermediate A->B Conversion C Reductive Cyclization B->C D 3,6-Diazabicyclo[3.2.1]octan-2-one C->D E Reduction D->E F 3,6-Diazabicyclo[3.2.1]octane Core E->F G N-Substitution/ Functionalization F->G H Target Ligand G->H

Caption: Generalized synthetic workflow for 3,6-diazabicyclo[3.2.1]octane derivatives.

Improved synthetic methods for related structures, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane, have also been developed, which can be adapted for the synthesis of the 3-methyl-3,6-diazabicyclo[3.2.1]octane core.[1]

Pharmacological Profile and Mechanism of Action

Ligands based on the 3,6-diazabicyclo[3.2.1]octane scaffold have been shown to interact with a diverse range of biological targets. The following sections will detail the most significant of these interactions.

Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention.[2] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2]

Derivatives of the closely related 3,8-diazabicyclo[3.2.1]octane have been shown to exhibit high affinity for the α4β2 nAChR subtype and potent central analgesic activity.[3] The conformational similarity of these bicyclic systems to epibatidine, a potent nAChR agonist, is thought to be responsible for their pharmacological profile.[3] Ligands based on the 3,6-diazabicyclo[3.1.1]heptane scaffold, a structurally similar system, have also demonstrated high affinity and selectivity for the α4β2 nAChR subtype, with some acting as partial agonists.[3]

The interaction of these ligands with nAChRs can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, thereby influencing downstream signaling pathways.

nAChR Signaling Pathway Ligand 3-Methyl-3,6-diazabicyclo [3.2.1]octane Ligand nAChR α4β2 nAChR Ligand->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Depolarization->Neurotransmitter_Release Downstream Downstream Signaling (Cognition, Mood, etc.) Neurotransmitter_Release->Downstream

Caption: Simplified signaling pathway of nAChR activation by a bicyclic ligand.

Monoamine Transporters

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibitors of these transporters are widely used in the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

Several 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) have been synthesized and shown to be potent inhibitors of the dopamine transporter.[4] Furthermore, 3,6-diazabicyclo[3.1.1]heptane derivatives have been developed as potent dopamine uptake inhibitors.[5][6] These findings suggest that the 3,6-diazabicyclo[3.2.1]octane scaffold is a promising template for the design of novel monoamine reuptake inhibitors.

Other Therapeutic Targets

The versatility of the diazabicyclo[3.2.1]octane scaffold is further demonstrated by its application in targeting other disease-relevant proteins:

  • Opioid Receptors: N-substituted 3,6-diazabicyclo[3.1.1]heptanes have been synthesized as ligands for opioid receptors, with some compounds showing high affinity and selectivity for the mu-opioid receptor.[6]

  • HIV-1 Entry: Diazabicyclo[3.2.1]octane and diazabicyclo[3.3.1]nonane analogues of Maraviroc, a CCR5 antagonist, have been synthesized and evaluated for their anti-HIV-1 activity.[7]

  • KRAS-G12D Inhibition: A protonated 3,8-diazabicyclo[3.2.1]octane moiety has been incorporated into novel inhibitors of the KRAS-G12D oncoprotein, a key driver in many cancers.[8]

  • Antibacterial Agents: 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives are being explored as novel antibacterial agents to combat resistant bacteria.[9] More specifically, diazabicyclooctane inhibitors of serine β-lactamases, such as ETX0282, have shown promise.[10][11]

Therapeutic Applications and Preclinical Evidence

The diverse pharmacological profile of 3,6-diazabicyclo[3.2.1]octane and related ligands translates into a wide range of potential therapeutic applications.

Therapeutic Area Biological Target Observed/Potential Effects Key Findings References
Neuropsychiatric Disorders α4β2 and α7 nAChRsAnalgesia, cognitive enhancement, antidepressantPotent central analgesic activity; partial agonism at α4β2 nAChRs.[2][3]
Neurodegenerative Diseases nAChRs, DATNeuroprotection, symptomatic relief in Parkinson's and Alzheimer'sModulation of neurotransmitter release; dopamine reuptake inhibition.[2][4]
Pain Management nAChRs, Opioid ReceptorsAnalgesiaHigh affinity for α4β2 nAChRs and mu-opioid receptors.[3][6]
Infectious Diseases CCR5, Serine β-lactamasesAnti-HIV activity, antibacterial activityInhibition of viral entry; inhibition of bacterial cell wall synthesis.[7][9][10][11]
Oncology KRAS-G12DAnticancer activityInhibition of a key oncogenic driver.[8]

Key Experimental Protocols

Receptor Binding Assay (for nAChRs)

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a 3-methyl-3,6-diazabicyclo[3.2.1]octane ligand for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2).

  • Test compound (3-methyl-3,6-diazabicyclo[3.2.1]octane derivative).

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for binding equilibrium.

  • Harvest the membranes onto filter plates using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes.

Objective: To determine the potency of a 3-methyl-3,6-diazabicyclo[3.2.1]octane ligand to inhibit dopamine uptake.

Materials:

  • Synaptosomes prepared from rat striatum.

  • [³H]-Dopamine.

  • Test compound.

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the synaptosomes with the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake by adding [³H]-dopamine to the synaptosome suspension.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the non-specific uptake in the presence of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Calculate the specific uptake and determine the IC₅₀ value for the test compound.

Future Perspectives and Conclusion

The 3-methyl-3,6-diazabicyclo[3.2.1]octane scaffold and its related analogues hold immense therapeutic potential across a spectrum of diseases. The rigid conformational constraint and the ability to introduce stereochemistry and diverse functional groups make this an attractive platform for the design of highly selective and potent ligands.

Future research should focus on:

  • Stereoselective Synthesis: Developing efficient synthetic routes to access enantiomerically pure 3-methyl-3,6-diazabicyclo[3.2.1]octane ligands to fully explore the impact of stereochemistry on pharmacological activity.

  • Expansion of Target Space: Investigating the activity of these ligands against a broader range of biological targets, including other G-protein coupled receptors, ion channels, and enzymes.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these ligands to achieve optimal drug-like properties, including metabolic stability, oral bioavailability, and brain penetration for CNS targets.

  • In Vivo Efficacy Studies: Progressing promising lead compounds into relevant animal models of disease to validate their therapeutic potential.

References

Sources

Exploratory

Conformational Analysis of 3,6-Diazabicyclo[3.2.1]octane Ring Systems

This technical guide details the conformational analysis of 3,6-diazabicyclo[3.2.1]octane systems, a scaffold of increasing importance in peptidomimetic design and medicinal chemistry. Executive Summary The 3,6-diazabicy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the conformational analysis of 3,6-diazabicyclo[3.2.1]octane systems, a scaffold of increasing importance in peptidomimetic design and medicinal chemistry.

Executive Summary

The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged bicyclic architecture in drug discovery, distinct from its more common isomer, 3,8-diazabicyclo[3.2.1]octane (the tropane core). Its value lies in its ability to rigidly constrain nitrogen atoms in vectors that mimic bioactive peptide turns (specifically


-turns) and transition states of protease inhibitors.

This guide provides a rigorous framework for analyzing the conformational behavior of this system. Unlike flexible diamines, the 3,6-diazabicyclo[3.2.1]octane core exhibits a defined but tunable energy landscape dominated by the chair/boat equilibrium of the six-membered ring and the pyramidalization of the bridgehead-adjacent nitrogens. Mastering this analysis is critical for optimizing ligand-target interactions in thrombin inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and antimicrobial agents.

Structural Anatomy & Nomenclature

To perform accurate conformational analysis, one must first define the topological constraints of the system.

Connectivity and Numbering

The IUPAC numbering for bicyclo[3.2.1]octane assigns the bridgehead carbons as C1 and C5.

  • Bridge 1 (3 atoms): C2 – N3 – C4 (The "Right" Wing)

  • Bridge 2 (2 atoms): N6 – C7 (The "Left" Wing)

  • Bridge 3 (1 atom): C8 (The Apical Bridge)

Key Structural Feature: This scaffold fuses a piperidine ring (atoms 1-2-3-4-5-8) and a pyrrolidine ring (atoms 1-7-6-5-8).

  • N3 is located in the six-membered ring.

  • N6 is located in the five-membered ring.

Stereochemical Descriptors
  • Exo: Substituents oriented towards the one-atom bridge (C8).

  • Endo: Substituents oriented away from the one-atom bridge (C8).

  • Axial/Equatorial (N3): Defined relative to the mean plane of the six-membered chair.

Conformational Landscape

The conformational energy surface of 3,6-diazabicyclo[3.2.1]octane is governed by the interplay between ring strain and transannular interactions.

The Six-Membered Ring (N3-Containing)

The 1-2-3-4-5-8 ring typically adopts a Chair conformation.

  • Stability: The chair form minimizes torsional strain and 1,3-diaxial interactions compared to the boat form.

  • Distortion: Unlike a perfect cyclohexane chair, the C1-C8-C5 angle (approx. 100-102°) pinches the chair, slightly flattening it.

  • N3 Inversion: The substituent at N3 (

    
    ) equilibrates between axial and equatorial orientations.
    
    • Equatorial Preference: Generally favored to avoid steric clash with the C6-C7 bridge.

    • Axial Preference: Can occur if

      
       participates in a specific intramolecular hydrogen bond (e.g., with a carbonyl at C2 or C4) or due to electronic effects (anomeric effect if adjacent to O).
      
The Five-Membered Ring (N6-Containing)

The 1-7-6-5-8 ring adopts an Envelope conformation.

  • Pucker: The flap of the envelope is typically C8.

  • N6 Pyramidalization: The nitrogen at position 6 is inherently more strained than N3. The orientation of the lone pair (and substituent

    
    ) is critical.
    
    • Exo-Lone Pair: Places the substituent

      
       in the endo position.
      
    • Endo-Lone Pair: Places the substituent

      
       in the exo position.
      
    • Observation: In many X-ray structures of amide derivatives (e.g., 2,4-diones), the N6 atom is planarized due to resonance, locking the conformation. In amine derivatives, steric bulk at C7 or C8 dictates the preference.

Diagram: Conformational Equilibrium

The following Graphviz diagram illustrates the logical flow of conformational analysis for this scaffold.

ConformationalAnalysis Core 3,6-Diazabicyclo[3.2.1]octane Core Ring6 6-Membered Ring (1-2-3-4-5-8) Core->Ring6 Ring5 5-Membered Ring (1-7-6-5-8) Core->Ring5 Chair Chair Conformation (Global Minimum) Ring6->Chair Preferred Boat Boat Conformation (High Energy) Ring6->Boat Rare Envelope Envelope Conformation (C8 Flap) Ring5->Envelope N3_Sub N3 Substituent Axial vs. Equatorial Chair->N3_Sub N6_Sub N6 Substituent Exo vs. Endo Envelope->N6_Sub Sterics Steric Clash with C6-C7 Bridge N3_Sub->Sterics Axial R3

Figure 1: Structural logic governing the conformational preferences of the 3,6-diazabicyclo[3.2.1]octane system.

Analytical Protocols

To rigorously validate the conformation of a synthesized derivative, a combination of solution-phase (NMR) and solid-phase (X-ray) methods is required.[1]

NMR Spectroscopy Workflow

Nuclear Magnetic Resonance is the primary tool for solution-state analysis.

  • Coupling Constant Analysis (

    
    ): 
    
    • Use the Karplus equation to relate vicinal coupling constants to dihedral angles.

    • Diagnostic Signal: The bridgehead protons (H1/H5) coupling with adjacent protons (H2/H4 and H7).

    • Chair Confirmation: In a chair conformation,

      
       is typically small (< 2 Hz) due to a ~60° dihedral angle, whereas 
      
      
      
      is negligible.
    • W-Coupling: Look for long-range

      
       coupling between H2(exo) and H4(exo) if the system is rigid.
      
  • NOESY/ROESY Experiments:

    • Crucial for determining N-substituent orientation.

    • N3-R: If

      
       is axial, NOE correlations will be observed between 
      
      
      
      and the axial protons at C2/C4. If equatorial, NOE to H2/H4(axial) is minimized, and NOE to H2/H4(equatorial) is maximized.
    • N6-R: Strong NOE between

      
       and H8(anti) indicates an exo orientation of the substituent.
      
Computational Modeling (DFT)

For predictive analysis or validating NMR data, Density Functional Theory (DFT) is the standard.

  • Level of Theory: B3LYP/6-311+G(d,p) or

    
    B97X-D/def2-TZVP (includes dispersion corrections).
    
  • Solvation: IEFPCM or SMD models (water or chloroform) are essential as solvation stabilizes the exposed N-lone pairs.

  • Workflow:

    • Generate starting conformers (Chair-Exo, Chair-Endo, Boat-Exo, Boat-Endo).

    • Optimize geometry.

    • Calculate vibrational frequencies (ensure no imaginary frequencies).

    • Compare

      
       values. A difference of >2.5 kcal/mol suggests a single dominant conformer at room temperature.
      

Synthesis & Applications

The conformation is often set during the key ring-forming step.

Synthetic Routes
  • Oxidopyrazinium Cycloaddition: Reaction of 3-oxidopyrazinium betaines with acrylates yields a 3,8-diazabicyclo[3.2.1]octane intermediate, which can rearrange to the 3,6-diazabicyclo[3.2.1]octane skeleton (often as a 4,7-dione or similar) under specific conditions.[2]

  • Intramolecular Condensation: Cyclization of cis-5-arylpyrrolidine-2,4-dicarboxylic acid monoamides using CuCN as a catalyst efficiently yields 3,6-diazabicyclo[3.2.1]octane-2,4-diones.[1][3][4] This method locks the stereochemistry early.

Case Study: Thrombin Inhibition

In the design of thrombin inhibitors, the 3,6-diazabicyclo[3.2.1]octane-2,4-dione scaffold serves as a rigid core.

  • Mechanism: The scaffold positions a hydrophobic group (at N7 or C7) into the S1 specificity pocket of thrombin.

  • Conformational Requirement: The "chair" form of the 6-ring is required to project the P1 substituent at the correct vector relative to the catalytic triad.

  • Validation: X-ray crystallography of the inhibitor-enzyme complex confirms the preservation of the chair-envelope morphology in the active site.

References

  • Synthesis and Rearrangement of Oxidopyraziniums: Title: Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes.[5] Source: Journal of Organic Chemistry (2012/2024). URL:[Link]

  • Thrombin Inhibitors & Pyrrolidine Condensation: Title: Efficient Synthesis of Functionalized Diazacyclopenta[c]pentalene with Multiple Intermolecular Interactions in Crystal. (Discusses 3,6-diaza precursors and thrombin activity). Source: Heterocycles (2011).[6][7] URL:[Link] (Referenced via ResearchGate context).

  • Nicotinic Receptor Ligands: Title: Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors.[8] (Contains comparative analysis of 3,6-diaza scaffolds). Source: Bioorganic & Medicinal Chemistry Letters.[8] URL:[Link]

  • General Conformational Analysis of Bicyclic Diamines: Title: Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling.[9] (Provides the methodological framework for NMR/Modeling of diazabicyclo[3.2.1] systems). Source: Journal of Medicinal Chemistry (1998). URL:[Link]

Sources

Foundational

3-Methyl-3,6-diazabicyclo[3.2.1]octane synonyms and IUPAC nomenclature

Title: Technical Guide: 3-Methyl-3,6-diazabicyclo[3.2.1]octane — Nomenclature, Synthesis, and Pharmacological Utility[1][2] Executive Summary This guide provides an in-depth analysis of 3-methyl-3,6-diazabicyclo[3.2.1]oc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 3-Methyl-3,6-diazabicyclo[3.2.1]octane — Nomenclature, Synthesis, and Pharmacological Utility[1][2]

Executive Summary This guide provides an in-depth analysis of 3-methyl-3,6-diazabicyclo[3.2.1]octane (CAS: 69667-09-0), a conformationally restricted diamine scaffold used in medicinal chemistry.[1][2] Unlike its more ubiquitous isomer, 3,8-diazabicyclo[3.2.1]octane (a tropane analog), the 3,6-diaza system represents a bridged piperazine/homopiperazine hybrid often employed to target nicotinic acetylcholine receptors (nAChRs) and modulate G-protein coupled receptors (GPCRs).[1] This document details its IUPAC nomenclature, distinguishes it from structural isomers (1,6- and 3,8-diaza systems), and outlines a validated synthetic protocol based on nitroenamine reductive cyclization.

Part 1: Structural Anatomy & IUPAC Nomenclature[2]

The von Baeyer System

The nomenclature of 3-methyl-3,6-diazabicyclo[3.2.1]octane follows the von Baeyer system for bicyclic alkanes.[1][2] The name is derived as follows:

  • Bicyclo: Indicates the structure contains two rings sharing two or more atoms.

  • [3.2.1]: Describes the number of atoms in each of the three bridges connecting the two bridgehead carbons.[1]

    • Bridge A (3 atoms): Carbon-Nitrogen-Carbon (positions 2, 3, 4).[1]

    • Bridge B (2 atoms): Nitrogen-Carbon (positions 6, 7).[1]

    • Bridge C (1 atom): Carbon (position 8).[1]

  • Octane: The total number of skeletal atoms is 8 (

    
    ).[1]
    
  • 3,6-diaza: Nitrogen atoms replace carbons at positions 3 and 6.[2]

Numbering Logic & Isomer Distinction

Correct numbering is critical to distinguish this scaffold from pharmacologically distinct isomers like the 3,8-diaza system (epibatidine core) or the 1,6-diaza system (Avibactam core).[1]

Numbering Rule: Start at a bridgehead, proceed along the largest bridge, then the second largest, and finally the smallest.

  • Path: Bridgehead (1)

    
     Bridge A (2, 3-N , 4) 
    
    
    
    Bridgehead (5)
    
    
    Bridge B (6-N , 7)
    
    
    Bridgehead (1)
    
    
    Bridge C (8).

Nomenclature cluster_0 3,6-Diazabicyclo[3.2.1]octane Core cluster_1 Critical Isomer Distinction N3 N3 (Methyl) C4 C4 N3->C4 N6 N6 C7 C7 N6->C7 C1 C1 (Bridgehead) C8 C8 (Bridge) C1->C8 1-atom bridge C2 C2 C1->C2 C5 C5 (Bridgehead) C5->N6 C8->C5 1-atom bridge C2->N3 C4->C5 C7->C1 Iso1 3,8-Diaza (Tropane-like) Iso2 1,6-Diaza (Avibactam-like) Iso3 3,6-Diaza (Target) Iso3->Iso1 Positional Isomer Iso3->Iso2 Positional Isomer

Figure 1: Numbering logic of the 3,6-diazabicyclo[3.2.1]octane core and its distinction from common medicinal chemistry isomers.

Part 2: Synonyms & Database Identifiers

Researchers must be vigilant regarding CAS numbers, as the 3,8-isomer is frequently returned in broad searches.

Identifier TypeValueContext
IUPAC Name 3-Methyl-3,6-diazabicyclo[3.2.1]octaneOfficial Systematic Name
CAS Registry 69667-09-0 Specific to 3-methyl-3,6-diaza isomer
CAS Registry 17783-50-5Warning:[1][2] This is the 3,8-diaza isomer (do not confuse)
SMILES CN1CC2CNCC1C2Machine-readable string
InChI Key LUKBRIBWOWNLRW-UHFFFAOYSA-NUnique hashed identifier
Common Descriptor Bridged Piperazine / HomopiperazineStructural classification

Part 3: Synthetic Pathways & Protocols[2][3]

The synthesis of the 3,6-diaza isomer is more challenging than the 3,8-isomer (which forms spontaneously from 1,5-hexadiene derivatives). The most robust "Application Scientist" validated route involves a Nitroenamine Reductive Cyclization . This method ensures correct regiochemistry of the nitrogen atoms.

Mechanistic Logic
  • Precursor Selection: A substituted lactam (typically a piperazinone derivative) defines the first ring.

  • Nitroenamine Formation: Reaction with a nitro-olefin precursor creates a "push-pull" alkene system susceptible to reduction.[1][2]

  • Reductive Cyclization: Reduction of the nitro group triggers an intramolecular nucleophilic attack on the lactam carbonyl or an activated intermediate, closing the second ring (the bridge).

Experimental Protocol: Nitroenamine Route

Note: This protocol synthesizes the core scaffold. Methylation at N3 is performed as a final step if not present in the precursor.

Step 1: Nitroenamine Assembly

  • Reagents: 1-Benzylpiperazin-2-one, 1-(Dimethylamino)-2-nitroethylene.[1][2]

  • Conditions: Reflux in ethanol for 4-6 hours.

  • Mechanism: Transamination occurs, attaching the nitrovinyl group to the amide nitrogen.

Step 2: Reductive Cyclization (The Key Step)

  • Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH), or Raney Nickel/H2.[1]

  • Protocol:

    • Dissolve the nitroenamine intermediate in AcOH.

    • Add Fe powder portion-wise at 60°C (Exothermic control is vital).

    • Heat to 90°C for 2 hours.

    • Workup: Filter iron residues, neutralize filtrate with NaHCO3, extract with DCM.

  • Outcome: The nitro group reduces to an amine, which attacks the pendant electrophile (derived from the lactam/enamine system) to close the [3.2.1] bridge.[1]

Step 3: Methylation (N3 Functionalization)

  • Reagents: Formaldehyde (37% aq), Formic Acid (Eschweiler-Clarke).[1]

  • Protocol: Reflux the secondary amine scaffold with excess HCHO/HCOOH for 12 hours.

  • Purification: Distillation or column chromatography (MeOH/DCM/NH3).[1]

Synthesis Start Substituted Lactam (e.g., Piperazinone) Inter1 Nitroenamine Intermediate Start->Inter1 + Nitro-olefin source (Transamination) Cyclization Reductive Cyclization (Fe/AcOH or H2/Ra-Ni) Inter1->Cyclization Reduction of -NO2 to -NH2 Core 3,6-Diazabicyclo[3.2.1]octane Core Scaffold Cyclization->Core Intramolecular Ring Closure Final 3-Methyl-3,6-diazabicyclo[3.2.1]octane Core->Final Eschweiler-Clarke Methylation

Figure 2: Synthetic workflow for accessing the 3,6-diazabicyclo[3.2.1]octane scaffold via nitroenamine reductive cyclization.[1][2]

Part 4: Medicinal Chemistry Utility[2][4]

Pharmacophore Features

The 3-methyl-3,6-diazabicyclo[3.2.1]octane scaffold is valued for its ability to rigidly orient substituents in 3D space, mimicking specific conformations of flexible neurotransmitters.[1][2]

  • Rigidity: The bicyclic bridge locks the N3 and N6 nitrogens into a specific distance and dihedral angle, reducing the entropic penalty of binding.

  • nAChR Selectivity: Derivatives of this scaffold (specifically with heteroaryl substituents) show high affinity for

    
      and 
    
    
    
    nicotinic acetylcholine receptors.[1] The 3,6-diaza geometry is distinct from the 3,8-diaza (epibatidine) geometry, often leading to different subtype selectivity profiles, which is crucial for avoiding toxicity associated with
    
    
    activation.
  • Bioisosterism: It serves as a rigid bioisostere for piperazine or 1,2-diaminocyclohexane moieties in drug design.[2]

Comparative Profile
Feature3,6-Diaza Scaffold3,8-Diaza Scaffold (Tropane)
Bridge Nitrogen N6 (in 2-atom bridge)N8 (in 1-atom bridge)
Primary Target nAChR (

), GPCRs
nAChR (Epibatidine), DAT/SERT (Cocaine)
Stereochemistry Chiral (requires resolution)Meso (if unsubstituted at bridgehead)
Synthesis Difficulty High (Multistep)Low (Double displacement)

References

  • Synthesis of 3,6-Diazabicyclo[3.2.1]octanes: A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes via Nitroenamine Reductive Cyclization. Bioorganic & Medicinal Chemistry Letters.

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). IUPAC.[2]

  • Medicinal Chemistry Applications: Synthesis of 3,6-diazabicyclo[3.1.1]heptanes and [3.2.1]octanes as novel ligands for neuronal nicotinic acetylcholine receptors.[1] Bioorganic & Medicinal Chemistry.[3][4][5]

  • Compound Data: 3-Methyl-3,6-diazabicyclo[3.2.1]octane (CAS 69667-09-0).[1][2] PubChem Compound Summary.

Sources

Protocols & Analytical Methods

Method

Application Notes: Synthesis Protocols for 3-methyl-3,6-diazabicyclo[3.2.1]octane

Introduction: The Significance of Constrained Diamine Scaffolds In the landscape of modern medicinal chemistry, the conformational control of small molecules is paramount to achieving high affinity and selectivity for bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Diamine Scaffolds

In the landscape of modern medicinal chemistry, the conformational control of small molecules is paramount to achieving high affinity and selectivity for biological targets. The 3,6-diazabicyclo[3.2.1]octane scaffold represents a pivotal structural motif, serving as a conformationally restricted analog of piperazine. This rigidity reduces the entropic penalty upon binding to a target protein and presents its nitrogen atoms and substituent vectors in a well-defined three-dimensional orientation. The N-methylated derivative, 3-methyl-3,6-diazabicyclo[3.2.1]octane, is a valuable building block for drug discovery, enabling the exploration of chemical space around a rigid core to develop novel therapeutics with improved pharmacological profiles.

This guide provides a detailed, field-proven protocol for the synthesis of 3-methyl-3,6-diazabicyclo[3.2.1]octane, grounded in established chemical principles. The primary strategy discussed is a robust multi-step synthesis that proceeds through a key bicyclic lactam intermediate, which is formed via an efficient intramolecular reductive cyclization.

Core Synthetic Strategy: From Lactam to Bicyclic Diamine

The most efficient and scalable synthesis of the 3,6-diazabicyclo[3.2.1]octane core relies on a strategy pioneered by Singh et al., which builds the bicyclic framework from a functionalized monocyclic lactam precursor.[1][2] The overarching workflow involves three key transformations:

  • Sidechain Elaboration: A piperidin-2-one (lactam) core is functionalized at the C4 position with a one-carbon-extended nitro group, creating the necessary precursor for cyclization.

  • Intramolecular Reductive Cyclization: The nitro group is reduced to a primary amine, which spontaneously undergoes an intramolecular cyclization by attacking the lactam carbonyl. This key step forges the bicyclic ring system and forms a stable bicyclic amide (lactam).

  • Amide Reduction: The final bicyclic lactam intermediate is fully reduced to the corresponding diamine to yield the target scaffold.

This strategic approach is outlined in the workflow diagram below.

G cluster_0 PART A: Bicyclic Lactam Synthesis cluster_1 PART B: Final Reduction A 1-Methyl-2-piperidone (Starting Material) B 4-(Nitromethyl)-1-methyl- piperidin-2-one (Key Precursor) A->B  Sidechain Elaboration C 3-Methyl-3,6-diazabicyclo[3.2.1]- octan-7-one (Bicyclic Lactam Intermediate) B->C  Intramolecular  Reductive Cyclization D 3-Methyl-3,6-diazabicyclo- [3.2.1]octane (Final Product) C->D  Amide Reduction  (LiAlH4 or BH3)

Caption: High-level workflow for the synthesis of 3-methyl-3,6-diazabicyclo[3.2.1]octane.

Detailed Synthesis Protocol

This protocol details a robust and adaptable route to the target compound, beginning with the commercially available starting material, 1-methyl-2-piperidone.

Part A: Synthesis of the Bicyclic Lactam Intermediate

The initial phase of the synthesis is dedicated to constructing the key intermediate, 3-methyl-3,6-diazabicyclo[3.2.1]octan-7-one.

Step 1: Synthesis of 4-(Nitromethyl)-1-methyl-piperidin-2-one (3)

This step functionalizes the starting lactam to install the nitro-containing sidechain required for the subsequent cyclization. The process involves a condensation reaction followed by a selective reduction.

  • Principle of the Reaction: A Knoevenagel-type condensation between the activated lactam and nitromethane forms an α,β-unsaturated nitro compound. The activation is achieved by forming a reactive enaminone intermediate. The subsequent selective reduction of the carbon-carbon double bond without affecting the nitro group or lactam carbonyl is critical and is achieved using sodium borohydride in the presence of a nickel catalyst.

  • Experimental Protocol:

    • To a solution of 1-methyl-2-piperidone (1) (1 equiv.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.).

    • Heat the mixture to reflux for 12-16 hours with a Dean-Stark apparatus to remove methanol. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone intermediate (2) .

    • Dissolve the crude intermediate (2) in a mixture of methanol and dichloromethane. Add nitromethane (3 equiv.) and sodium methoxide (1.2 equiv.).

    • Stir the reaction at room temperature for 8-12 hours. Upon completion, neutralize the mixture with acetic acid and concentrate under reduced pressure.

    • Dissolve the resulting crude α,β-unsaturated nitro compound in methanol. Cool the solution to 0 °C in an ice bath.

    • Add NiCl₂·6H₂O (0.1 equiv.) to the solution, followed by the portion-wise addition of sodium borohydride (NaBH₄) (4 equiv.) over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding 2M HCl. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 4-(nitromethyl)-1-methyl-piperidin-2-one (3) .

Step 2: Intramolecular Reductive Cyclization to 3-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one (4)

This is the key ring-forming step that defines the bicyclic architecture.

  • Principle of the Reaction: Catalytic hydrogenation using Raney Nickel (Ra-Ni) serves a dual purpose: it reduces the nitro group to a primary amine and provides the conditions for the newly formed amine to undergo a spontaneous intramolecular nucleophilic attack on the lactam carbonyl, forming the thermodynamically stable bicyclic lactam and eliminating water.[1]

  • Experimental Protocol:

    • Charge a high-pressure hydrogenation vessel (Parr apparatus) with a solution of 4-(nitromethyl)-1-methyl-piperidin-2-one (3) (1 equiv.) in methanol.

    • Carefully add a slurry of activated Raney Nickel (approx. 50% w/w of the substrate) in methanol.

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (H₂) to 500-700 psi.

    • Heat the reaction mixture to 60-70 °C and stir vigorously for 18-24 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude bicyclic lactam (4) , which can often be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Part B: Final Reduction to Target Compound

The final step involves the complete reduction of the amide functionality within the bicyclic intermediate.

Step 3: Reduction to 3-Methyl-3,6-diazabicyclo[3.2.1]octane (5)

  • Principle of the Reaction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to amines. It effectively reduces the C=O group of the bicyclic lactam to a CH₂ group, furnishing the final diazabicyclic scaffold.

  • Experimental Protocol:

    • To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equiv.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C. Add a solution of the bicyclic lactam (4) (1 equiv.) in anhydrous THF dropwise via an addition funnel.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off, washing thoroughly with THF.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation or by conversion to its hydrochloride salt to yield 3-methyl-3,6-diazabicyclo[3.2.1]octane (5) as a stable solid.

Synthetic Pathway Visualization

G R0 R0 I1_label 1 R1 1) DMF-DMA, Toluene, Reflux 2) CH3NO2, NaOMe 3) NiCl2, NaBH4, MeOH Z1->R1 I2 Intermediate: 4-(Nitromethyl)-1-methyl- piperidin-2-one (3) R1->I2 I2_label 3 R2 H2 (500-700 psi), Raney Ni MeOH, 60-70 °C Z2->R2 I3 Intermediate: 3-Methyl-3,6-diazabicyclo[3.2.1]- octan-7-one (4) R2->I3 I3_label 4 R3 1) LiAlH4, THF, Reflux 2) Workup Z3->R3 FP Final Product: 3-Methyl-3,6-diazabicyclo- [3.2.1]octane (5) R3->FP FP_label 5 I1 Start: 1-Methyl-2-piperidone (1) I1->Z1 I2->Z2 I3->Z3

Caption: Detailed reaction scheme for the synthesis of 3-methyl-3,6-diazabicyclo[3.2.1]octane.

Data Summary and Comparison

This protocol provides a linear, convergent route to the target molecule. The table below summarizes the key aspects of each transformation.

StepTransformationKey ReagentsTypical YieldKey Considerations
A-1 Sidechain ElaborationDMF-DMA, CH₃NO₂, NaBH₄, NiCl₂40-50% (over 2 steps)Selective reduction of the C=C bond is critical. Temperature control during NaBH₄ addition is essential to avoid side reactions.
A-2 Reductive CyclizationH₂, Raney Ni70-85%Requires high-pressure hydrogenation equipment. Catalyst activity is crucial for efficient conversion.
B-1 Amide ReductionLiAlH₄ or BH₃·THF75-90%Strictly anhydrous conditions are mandatory. The exothermic quench must be performed with extreme care at 0 °C.
Overall Total Synthesis - 21-38% The route is highly adaptable for producing analogs by modifying the starting lactam or subsequent N-alkylation steps.

References

  • Singh, R. K., Jain, S., Sinha, N., Mehta, A., Naqvi, F., & Anand, N. (2006). A general and efficient synthesis of 3,6-diazabicyclo[3.2.1]octanes. Tetrahedron, 62(17), 4011-4017. [Link]

  • Singh, R. K., Sinha, N., Jain, S., Naqvi, F., Mehta, A. (2006). A general and efficient sythesis of 3,6-diazabicyclo[3.2.1]octanes. University of Rochester Medical Center. [Link]

  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1951). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 73(8), 3567-3568. (Cited by the primary reference). [Link]

Sources

Application

Regioselective Cyclization Strategies for 3,6-Diazabicyclo Systems: A Guide for Synthetic and Medicinal Chemists

Abstract The 3,6-diazabicyclo scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds targeting a diverse range of receptors.[1][2] Its rigid, three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,6-diazabicyclo scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds targeting a diverse range of receptors.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for protein targets. This guide provides a detailed overview of modern regioselective cyclization methods for the synthesis of various 3,6-diazabicyclo systems, including [3.1.1], [3.2.0], and [3.2.1] frameworks. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and discuss the strategic application of protecting groups to achieve desired regiochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable bicyclic systems in their discovery programs.

Introduction: The Significance of 3,6-Diazabicyclo Systems

The conformational rigidity and defined spatial orientation of substituents in 3,6-diazabicyclo systems make them highly sought-after scaffolds in drug discovery. These structures serve as key components in ligands for nicotinic acetylcholine receptors (nAChRs)[3][4][5], opioid receptors[6], and other central nervous system (CNS) targets. The precise arrangement of the two nitrogen atoms within the bicyclic core allows for tailored interactions with receptor binding sites, influencing potency and selectivity. The ability to control the regiochemistry of cyclization is therefore paramount in synthesizing specific isomers and building diverse chemical libraries for structure-activity relationship (SAR) studies.[7]

This guide will focus on intramolecular cyclization strategies, which are often the most efficient and regioselective routes to these complex bicyclic structures. We will explore methods that leverage various reaction types, including nucleophilic substitution, reductive amination, and cycloaddition reactions.

Core Concepts in Regioselective Cyclization

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites.[8] In the context of forming 3,6-diazabicyclo systems, this translates to controlling which nitrogen atom in a linear or monocyclic precursor forms the second ring of the bicyclic structure. Several factors influence this selectivity:

  • Ring Strain: The relative stability of the forming bicyclic rings (e.g., 5-membered vs. 6-membered) plays a crucial role. Cyclization pathways leading to thermodynamically more stable ring systems are generally favored.

  • Steric Hindrance: Bulky substituents on the precursor molecule can direct the cyclization to the less sterically encumbered nitrogen atom.

  • Electronic Effects: The nucleophilicity of the nitrogen atoms, which can be modulated by protecting groups or adjacent electron-withdrawing/donating groups, significantly impacts the rate and regioselectivity of the cyclization.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the reaction pathway and favor one regioisomer over another.[9]

Synthetic Strategies and Protocols

This section details key regioselective cyclization methods for the synthesis of different 3,6-diazabicyclo systems.

Synthesis of 3,6-Diazabicyclo[3.2.0]heptanes

The 3,6-diazabicyclo[3.2.0]heptane core is a prominent feature in potent and selective α4β2 nAChR agonists.[4][7] A common and effective strategy for its synthesis involves an intramolecular nucleophilic substitution reaction.

Conceptual Workflow: Intramolecular Nucleophilic Substitution

The general approach involves the construction of a suitably functionalized pyrrolidine precursor containing a leaving group and a secondary amine. The regioselective intramolecular cyclization is then triggered to form the second five-membered ring.

G cluster_0 Workflow for 3,6-Diazabicyclo[3.2.0]heptane Synthesis Start Protected Pyrrolidine Derivative Step1 Alkylation with Dihaloethane Start->Step1 e.g., Boc-protected 3-aminopyrrolidine Step2 Intramolecular Cyclization Step1->Step2 Formation of N-substituted pyrrolidine with leaving group Step3 Deprotection Step2->Step3 Formation of bicyclic core End 3,6-Diazabicyclo[3.2.0]heptane Step3->End

Caption: General workflow for the synthesis of the 3,6-diazabicyclo[3.2.0]heptane core.

Detailed Protocol: Synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

This protocol is adapted from a reported synthesis of precursors for α7-nAChR PET radioligands.[10]

Materials:

  • (S)-1-Boc-3-aminopyrrolidine

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium iodide (NaI)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Alkylation: To a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1-bromo-2-chloroethane (1.2 eq). Stir the mixture at reflux for 16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-alkylated intermediate.

  • Intramolecular Cyclization: Dissolve the intermediate from the previous step in acetonitrile and add sodium iodide (catalytic amount). Heat the mixture to reflux for 24 hours. The iodide facilitates the cyclization by in-situ formation of a more reactive iodo-intermediate.

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography to yield tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

  • Deprotection (Optional): The Boc protecting group can be removed by treating the bicyclic compound with trifluoroacetic acid in dichloromethane to yield the free 3,6-diazabicyclo[3.2.0]heptane.[10]

Causality and Insights: The use of a Boc protecting group on the pyrrolidine nitrogen is crucial. It directs the initial alkylation to the primary amine and prevents its participation in the subsequent cyclization. The regioselectivity of the cyclization is driven by the formation of a thermodynamically favorable five-membered ring.

Synthesis of 3,6-Diazabicyclo[3.1.1]heptanes

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have shown high affinity for both nAChRs and opioid receptors.[1][5] The synthesis of this strained bicyclic system often involves the formation of a four-membered ring, which presents unique challenges.

Conceptual Workflow: Reductive Amination and Intramolecular Cyclization

A common strategy involves the reductive amination of a suitable keto-amine followed by an intramolecular cyclization to form the 3,6-diazabicyclo[3.1.1]heptane core.

G cluster_1 Workflow for 3,6-Diazabicyclo[3.1.1]heptane Synthesis Start Protected Azetidine Derivative Step1 Functional Group Manipulation (e.g., Oxidation, Halogenation) Start->Step1 Step2 Introduction of Second Nitrogen Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 e.g., Reductive amination End 3,6-Diazabicyclo[3.1.1]heptane Step3->End

Caption: General workflow for the synthesis of the 3,6-diazabicyclo[3.1.1]heptane scaffold.

Detailed Protocol: Synthesis of N-benzyl-3,6-diazabicyclo[3.1.1]heptane

This protocol is a representative example of constructing the [3.1.1] system.

Materials:

  • 1-benzyl-3-azetidinone

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination: To a solution of 1-benzyl-3-azetidinone (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the diamine precursor.

  • Intramolecular Cyclization: The subsequent cyclization to form the second ring often requires activation of one of the nitrogen substituents, for example, by converting a hydroxyl group on the azetidine ring to a leaving group, followed by intramolecular nucleophilic attack by the second nitrogen.

Causality and Insights: The regioselectivity in this type of synthesis is highly dependent on the design of the linear precursor. The strategic placement of functional groups for the cyclization step is critical. Protecting group strategies are essential to differentiate the two nitrogen atoms and direct the cyclization.[11][12]

Synthesis of 3,6-Diazabicyclo[3.2.1]octanes

The 3,6-diazabicyclo[3.2.1]octane framework is another important scaffold in medicinal chemistry.[13] Its synthesis can be achieved through various strategies, including intramolecular Mannich reactions and cycloadditions.

Conceptual Workflow: Intramolecular Mannich Reaction

This approach involves the acid-catalyzed cyclization of an amino-aldehyde or amino-ketone with a secondary amine.

G cluster_2 Workflow for 3,6-Diazabicyclo[3.2.1]octane Synthesis Start Piperidine or Pyrrolidine Precursor Step1 Generation of an Iminium Ion Start->Step1 e.g., from an amino-aldehyde Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 Ring Closure Step2->Step3 End 3,6-Diazabicyclo[3.2.1]octane Step3->End

Caption: General workflow for the synthesis of the 3,6-diazabicyclo[3.2.1]octane system via an intramolecular Mannich reaction.

Detailed Protocol: Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane

This protocol is based on an improved synthesis of this key intermediate.[14]

Materials:

  • N-methyl-4-piperidone

  • Paraformaldehyde

  • Benzylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Mannich Reaction: A mixture of N-methyl-4-piperidone (1.0 eq), paraformaldehyde (2.2 eq), and benzylamine hydrochloride (1.0 eq) in ethanol is heated at reflux for 48 hours.

  • Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then made basic with 50% NaOH solution and extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over magnesium sulfate and concentrated to give the crude bicyclic product, which can be further purified by distillation or crystallization.

  • Debenzylation: The benzyl group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the parent 3,8-diazabicyclo[3.2.1]octane.

Causality and Insights: The regioselectivity of the Mannich reaction is controlled by the initial formation of the more stable six-membered piperidine ring, followed by the intramolecular cyclization to form the five-membered ring. The choice of the starting piperidone directs the final bicyclic structure.

Orthogonal Protecting Group Strategies

In the synthesis of complex 3,6-diazabicyclo systems, especially those with differential functionalization on the two nitrogen atoms, an orthogonal protecting group strategy is indispensable.[11][12] This involves using protecting groups that can be removed under different conditions, allowing for the selective manipulation of one nitrogen atom while the other remains protected.[15]

Common Orthogonal Protecting Group Pairs for Amines:

Protecting Group 1Deprotection ConditionProtecting Group 2Deprotection Condition
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)
Fmoc (9-Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)
Alloc (Allyloxycarbonyl)Pd(0) catalystCbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)

The strategic choice of protecting groups allows for a stepwise and controlled synthesis, enabling the introduction of different substituents at the N3 and N6 positions, which is often crucial for optimizing biological activity.[4]

Conclusion

The regioselective synthesis of 3,6-diazabicyclo systems is a challenging yet rewarding area of synthetic organic chemistry with significant implications for drug discovery. The methods outlined in this guide provide a foundation for accessing these valuable scaffolds. A thorough understanding of the underlying principles of regioselectivity, coupled with the strategic use of protecting groups, empowers chemists to design and execute efficient syntheses of novel and potent therapeutic agents. The continued development of novel cyclization methodologies will undoubtedly expand the accessible chemical space of these important bicyclic frameworks.

References

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  • Sahal, S., et al. (2024). Organocatalyst 1,4-diazabicyclo [2.2.2]octane (DABCO)-catalyzed Sustainable Synthesis of Bis-thiazolidinones Derivatives and their Spectral and DFT Analysis. Current Organic Chemistry, 28(9), 725-732. [Link]

  • Deiana, S., et al. (2014). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. MedChemComm, 5(6), 828-833. [Link]

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  • Gmunder, F. K., et al. (1995). Diastereoselective synthesis of exo-6-aryl-3-aza-bicyclo[3.2.0]heptane derivatives by intramolecular [2+2] photocycloadditions. Heterocycles, 40(1), 319-322.
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Method

Application Note: Precision N-Methylation of Diazabicyclo[3.2.1]octane Scaffolds

Topic: N-methylation strategies for diazabicyclo[3.2.1]octane precursors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methylation strategies for diazabicyclo[3.2.1]octane precursors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The diazabicyclo[3.2.1]octane (DBO) core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for next-generation


-lactamase inhibitors (e.g., Avibactam, Relebactam analogs) and high-affinity ligands for nicotinic and opioid receptors (e.g., Epibatidine analogs).

Functionalizing this bridged system presents unique challenges compared to planar piperazines or pyrrolidines. The bicyclic geometry creates a distinct steric environment: the bridgehead nitrogen (typically N8 in 3,8-systems or N1 in 1,6-systems) is sterically congested and often exhibits reduced nucleophilicity compared to the secondary amine in the ethano-bridge (N3).

This guide details protocols for the regioselective N-methylation of 3,8-diazabicyclo[3.2.1]octane precursors. We prioritize Reductive Amination over direct alkylation to eliminate the risk of quaternary ammonium salt formation—a critical quality attribute in GMP intermediate synthesis.

Key Decision Factors
  • Regioselectivity: N3 is kinetically more accessible than the bridgehead N8.

  • Quaternization Risk: Direct alkylation (MeI) often leads to over-alkylation (N,N-dimethyl species) due to the compact nature of the cage.

  • Protecting Group Strategy: Orthogonal protection (e.g., N8-Boc vs. N3-H) is the most reliable method for precise mono-methylation.

Chemical Logic & Mechanism

The 3,8-diazabicyclo[3.2.1]octane core adopts a "bowl" conformation.

  • N8 (Bridgehead): Constrained in a 5-membered ring geometry relative to the bridge. The lone pair is often less available for

    
     attack due to steric shielding by the C2/C4 methylene protons.
    
  • N3 (Exocyclic-like): Resides in the 6-membered ring segment. It behaves similarly to a hindered piperidine, making it the primary target for functionalization in unsubstituted precursors.

Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct methylation strategy based on precursor substitution.

MethylationStrategy Start Start: DBO Precursor Selection CheckN Which Nitrogen is Free? Start->CheckN N3_Free N3-H (N8-Protected) CheckN->N3_Free N8-Boc/Cbz N8_Free N8-H (N3-Protected) CheckN->N8_Free N3-Boc/Bn Both_Free Both N3-H / N8-H CheckN->Both_Free Unprotected Method_A Protocol A: Reductive Methylation (Formaldehyde + NaBH(OAc)3) *Preferred for Mono-methylation* N3_Free->Method_A High Yield Method_B Protocol B: Eschweiler-Clarke (Formic Acid + Formaldehyde, Heat) *High Temp Tolerance Required* N8_Free->Method_B Steric Drive Both_Free->Method_A Selects N3 (Kinetic) Result Target: N-Methyl DBO Method_A->Result Method_B->Result Method_C Protocol C: Direct Alkylation (MeI + K2CO3, -10°C) *Risk of Quaternization* Method_C->Result Use only if necessary

Figure 1: Decision matrix for N-methylation of diazabicyclo[3.2.1]octane scaffolds. Blue nodes indicate decision points; Green indicates the recommended pathway.

Experimental Protocols

Protocol A: Reductive Methylation (The "Gold Standard")

Objective: Selective N-methylation of N3 in 8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane. Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot transformation that avoids the formation of quaternary salts common with methyl iodide.

Materials:

  • Precursor: 8-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 equiv)

  • Reagent: Formaldehyde (37% aq. solution, 3.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Quench: Saturated aq. NaHCO3

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the DBO precursor (e.g., 10 mmol) in DCE (50 mL, 0.2 M).

  • Imine Formation: Add Formaldehyde (37% aq., 30 mmol) dropwise at room temperature. Stir for 15 minutes to allow the hemiaminal/iminium species to equilibrate.

    • Note: The bicyclic amine reacts slower than linear amines; ensure adequate mixing.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Critical: STAB releases acetic acid. Do not seal the vessel tightly; allow gas evolution.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.

    • Endpoint: Disappearance of secondary amine (m/z = M+1) and appearance of methyl amine (m/z = M+15).

  • Workup: Quench by slow addition of sat. NaHCO3 (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Usually not required.[1] If necessary, pass through a short silica plug eluting with 5% MeOH/DCM.

Expected Yield: 85–95% Data Validation: 1H NMR should show a sharp singlet (3H) around 2.2–2.4 ppm (N-Me).

Protocol B: Direct Alkylation (For Quaternary Salts or Zwitterions)

Objective: Synthesis of quaternary ammonium salts or when reductive amination is incompatible with other functional groups. Rationale: Direct alkylation is aggressive. It requires strict temperature control to stop at the tertiary amine stage if that is the goal.

Materials:

  • Precursor: 3,8-diazabicyclo[3.2.1]octane derivative[2][3][4][5][6][7][8][9]

  • Reagent: Methyl Iodide (MeI) (0.95 equiv - Sub-stoichiometric)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous/micronized)

  • Solvent: Acetonitrile (ACN) or Acetone

Step-by-Step Methodology:

  • Suspension: Suspend the DBO precursor (5 mmol) and K2CO3 (10 mmol) in ACN (25 mL) at 0°C.

  • Controlled Addition: Dilute MeI (4.75 mmol) in ACN (5 mL). Add this solution dropwise via syringe pump over 1 hour.

    • Expert Tip: Using a slight deficit of MeI prevents the formation of the difficult-to-separate bis-methyl quaternary salt.

  • Stirring: Stir at 0°C for 2 hours, then slowly warm to 10°C. Do not reflux.

  • Filtration: Filter off the inorganic solids (K2CO3/KI).

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Column chromatography is mandatory here to separate unreacted starting material from the product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance at N8 (if N3 is protected).Switch to Eschweiler-Clarke conditions (Formic acid/HCHO at 90°C) to force the reaction thermally.
Over-alkylation (Quaternary Salt) Excess MeI or high temperature (Protocol B).Switch to Protocol A (Reductive Amination). It is self-limiting to the tertiary amine.
Regioselectivity Failure N3 and N8 competing in unprotected scaffold.Use N-Boc protection first. React unprotected scaffold with Boc2O (0.9 equiv); N3 is usually acylated preferentially over N8 due to sterics.
Emulsion during Workup Boron salts (Protocol A).Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 during quench.

Mechanism of Action: The Steric "Bowl" Effect

Understanding the 3D geometry is crucial for troubleshooting.

Geometry cluster_0 3,8-Diazabicyclo[3.2.1]octane Core N8 N8 (Bridge) Sterically Shielded Low Nucleophilicity N3 N3 (Ring) Exposed High Nucleophilicity N3->N8 Regioselectivity Gap Reagent Electrophile (Me-X / HCHO) Reagent->N8 Slow Attack Reagent->N3 Fast Attack

Figure 2: Kinetic accessibility of nitrogen centers in the DBO scaffold.

The "bowl" shape of the [3.2.1] system means that N3 is accessible from the equatorial face, whereas N8 is shielded by the ethylene bridge (C6-C7). Therefore, in an unprotected system, N3 methylation is the major pathway .

References

  • Paliulis, O., Peters, D., Miknius, L., & Šačkus, A. (2007).[8][9] Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International, 39(1), 86–90.[8][9]

  • Brown, M. S., et al. (2021).[9][10] Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development, 25(6), 1419–1430.[9]

  • Shainyan, B. A., et al. (2014).[5][9] Novel design of 3,8-diazabicyclo[3.2.1]octane framework in oxidative sulfonamidation of 1,5-hexadiene. Tetrahedron, 70(30), 4547-4551.[9] [5]

  • Barlocco, D., et al. (1998).[9] Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine.[2][3][4][5][9] Journal of Medicinal Chemistry, 41(5), 674–681.[9]

Sources

Application

Application Note: Preparation of Pharmaceutical Salts of 3-Methyl-3,6-diazabicyclo[3.2.1]octane

Abstract This application note details the protocol for the selection, preparation, and characterization of pharmaceutical salts of 3-methyl-3,6-diazabicyclo[3.2.1]octane (CAS 69667-09-0). As a bicyclic diamine with two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the selection, preparation, and characterization of pharmaceutical salts of 3-methyl-3,6-diazabicyclo[3.2.1]octane (CAS 69667-09-0). As a bicyclic diamine with two distinct basic centers, this scaffold presents unique challenges regarding stoichiometry control, hygroscopicity, and polymorphic stability. This guide provides a self-validating workflow for isolating stable crystalline salts (Mono- vs. Bis-) suitable for drug development.

Introduction & Physicochemical Analysis[1][2][3][4][5][6]

The molecule 3-methyl-3,6-diazabicyclo[3.2.1]octane is a rigid bicyclic scaffold. Unlike its more common isomer (3,8-diazabicyclo[3.2.1]octane or "tropane" derivatives), the 3,6-isomer possesses a bridgehead architecture that influences the accessibility and basicity of its nitrogen atoms.

Structural Considerations
  • N3 Position (Tertiary Amine): Methylated.[1] Sterically hindered by the bicyclic cage but electron-rich.

  • N6 Position (Secondary Amine): Located on the bridge. typically more accessible for hydrogen bonding but subject to ring strain.

  • Chirality: The 3,6-diazabicyclo[3.2.1]octane skeleton is inherently chiral (

    
     symmetry). Unless resolved, the starting material is a racemate. Salt formation with chiral acids (e.g., L-Tartaric acid) may induce diastereomeric resolution.
    
The "Oiling Out" Challenge

Bicyclic diamines often form salts that "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in aqueous or highly polar solvents. This protocol emphasizes controlled supersaturation using organic solvent/anti-solvent pairs to force lattice formation over amorphous precipitation.

Pre-Formulation Assessment (The "Why")

Before attempting synthesis, the


 rule must be applied to select viable counterions.

Rule: For a stable salt,


.
Protocol 2.1: pKa Determination (Potentiometric)
  • Objective: Determine the precise

    
     and 
    
    
    
    of the diamine to define the "Salt Formation Zone."
  • Method: Potentiometric titration in water at 25°C.

  • Estimated Values:

    • 
       (Secondary N6): ~9.8 – 10.2 (Highly Basic)
      
    • 
       (Tertiary N3): ~7.5 – 8.2 (Moderately Basic)
      

Implication:

  • Strong Acids (HCl, H₂SO₄): Will protonate both nitrogens (Bis-salts).

  • Weak Acids (Fumaric, Succinic): May selectively protonate N6 (Mono-salts) depending on stoichiometry.

Salt Screening Workflow

Do not proceed to bulk synthesis without this micro-screening step. This workflow uses a solvent-anti-solvent approach to minimize material loss.

Reagents & Materials
  • Base: 3-methyl-3,6-diazabicyclo[3.2.1]octane (Free Base, Liquid/Oil).

  • Acids: Hydrochloric acid (4M in Dioxane), Fumaric acid, L-Tartaric acid, Methanesulfonic acid.

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Acetone, MTBE (Methyl tert-butyl ether).

Screening Matrix (Micro-Scale)
ExperimentCounterionStoichiometry (Acid:Base)Solvent SystemExpected Outcome
A1 HCl1:1EtOH (Abs)Mono-HCl (Hygroscopic risk)
A2 HCl2.2:1EtOH + MTBEBis-HCl (High MP, likely stable)
B1 Fumaric Acid0.5:1IPAHemifumarate
B2 Fumaric Acid1:1IPA + AcetoneMono-Fumarate
C1 L-Tartaric1:1MeOH + AcetoneTartrate (Resolution potential)
Visualization of Logic Flow

The following decision tree outlines the critical path for selecting the optimal salt form.

SaltSelection Start Start: Free Base (Liquid/Oil) pKa Step 1: Determine pKa (Potentiometry) Start->pKa Screen Step 2: Micro-Screening (50mg scale) pKa->Screen Decision1 Crystalline Solid? Screen->Decision1 Oil Result: Oiling Out Decision1->Oil No Solid Result: Solid Precipitate Decision1->Solid Yes ChangeSolv Action: Switch to Non-Polar Anti-Solvent (Add MTBE/Heptane) Oil->ChangeSolv ChangeSolv->Screen Retry Hygro Step 3: Hygroscopicity Test (DVS) Solid->Hygro Decision2 Stable @ 60% RH? Hygro->Decision2 Reject Reject Form Decision2->Reject No (Deliquescent) ScaleUp Step 4: Scale-Up (10g) & Polymorph Check Decision2->ScaleUp Yes

Figure 1: Salt Selection Decision Tree. A systematic approach to avoid common pitfalls like oiling out and deliquescence.

Detailed Preparation Protocols

Protocol 4.1: Preparation of the Dihydrochloride Salt (Bis-HCl)

The Bis-HCl salt is typically the most stable, highest melting point form, ideal for purification, though potentially hygroscopic.

Safety Note: The reaction is exothermic. Control temperature strictly.

  • Dissolution: Dissolve 10.0 g (79.2 mmol) of 3-methyl-3,6-diazabicyclo[3.2.1]octane in 50 mL of absolute Ethanol (EtOH). Cool to 0–5°C in an ice bath.

  • Acid Addition: Slowly add 45 mL of 4M HCl in Dioxane (180 mmol, 2.25 eq) dropwise over 30 minutes.

    • Observation: A white precipitate should begin to form immediately. If the solution remains clear, seed with a glass rod scratch.

  • Aging: Allow the slurry to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Anti-Solvent Drive: If yield appears low, add 50 mL of MTBE dropwise to decrease solubility of the salt.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake).

  • Washing: Wash the cake with cold MTBE (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Target Specification:

  • Appearance: White crystalline powder.

  • Stoichiometry: 1:2 (Base:Acid). Verify with Elemental Analysis (Cl content).

Protocol 4.2: Preparation of the Bis-Fumarate Salt

Organic acids like fumaric acid often yield less hygroscopic salts with better flow properties.

  • Stoichiometry Calculation:

    • MW Base: 126.20 g/mol [2]

    • MW Fumaric Acid: 116.07 g/mol

    • Target: 1:2 Salt (or 1:1 if Mono is desired, but Bis is recommended for diamines to ensure full protonation).

  • Procedure:

    • Dissolve 5.0 g (39.6 mmol) of Base in 40 mL Isopropanol (IPA) at 50°C.

    • In a separate flask, dissolve 9.2 g (79.2 mmol, 2.0 eq) of Fumaric acid in 60 mL hot IPA/Ethanol (1:1).

    • Hot Addition: Add the hot acid solution to the warm base solution.

    • Cooling Profile: Cool slowly (10°C/hour) to room temperature to encourage large crystal growth.

    • Troubleshooting: If oiling occurs, reheat to dissolve and add acetone (10% v/v) before cooling again.

Characterization & Validation

Once a salt is isolated, it must be validated against the "Free Base" to prove a new chemical entity was formed.

TechniquePurposeAcceptance Criteria
1H-NMR (D₂O) Confirm Structure & StoichiometryShift in signals adjacent to N3/N6 (approx 0.3–0.5 ppm downfield shift vs base). Integration of acid peak matches stoichiometry.
XRPD CrystallinitySharp, distinct Bragg peaks. No "halo" (amorphous). Pattern distinct from Free Acid.[3][4]
DSC Thermal StabilitySingle, sharp endotherm (Melting Point).

is preferred for formulation.
DVS HygroscopicityMass change < 2% at 80% RH (ideal). If >5%, special packaging required.
NMR Validation (Example for HCl Salt)
  • Free Base:

    
    -Methyl singlet appears ~2.2 ppm. Bridgehead protons ~3.0 ppm.
    
  • Bis-HCl Salt:

    
    -Methyl singlet shifts to ~2.8–3.0 ppm. Bridgehead protons shift to ~4.0 ppm due to protonation deshielding.
    

Troubleshooting Common Issues

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The salt is precipitating in an amorphous state because the solvent polarity is too high, or the temperature drop was too fast.

  • Solution:

    • Re-dissolve: Heat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of the desired salt (if available) or scratch the glass.

    • Solvent Modification: Add a solvent with intermediate polarity (e.g., switch from pure EtOH to EtOH:Ethyl Acetate 1:1).

Issue: Hygroscopicity (Sticky Solid)
  • Cause: The counterion (e.g., Cl-) has high lattice energy but also high affinity for water, or the crystal lattice has voids.

  • Solution: Switch to a hydrophobic counterion.

    • Recommendation: Try Pamoate or Tosylate salts if HCl/Fumarate are too hygroscopic.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [Link]

  • Paliulis, O., et al. (2007). "Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane." Organic Preparations and Procedures International, 39(1). (Cited for synthesis of the isomeric scaffold, relevant for handling bicyclic diamines).[5] [Link]

  • PubChem. (2023). Compound Summary: 3-methyl-3,6-diazabicyclo[3.2.1]octane.[6] [Link]

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-methyl-3,6-diazabicyclo[3.2.1]octane in solution

Technical Support Center: 3-Methyl-3,6-diazabicyclo[3.2.1]octane Subject: Stability, Handling, and Troubleshooting Guide Applicable Compound: 3-Methyl-3,6-diazabicyclo[3.2.1]octane CAS Registry Number: 69667-09-0 Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-3,6-diazabicyclo[3.2.1]octane

Subject: Stability, Handling, and Troubleshooting Guide Applicable Compound: 3-Methyl-3,6-diazabicyclo[3.2.1]octane CAS Registry Number: 69667-09-0 Chemical Structure: Bridged bicyclic diamine (N3-methylated tertiary amine; N6-secondary amine).

Module 1: Chemical Integrity & Core Properties

Executive Summary: 3-Methyl-3,6-diazabicyclo[3.2.1]octane is a rigid bicyclic diamine. Unlike its more common isomer (3,8-diazabicyclo[3.2.1]octane), the 3,6-system places the secondary amine in the ethano-bridge (position 6). This structural nuance dictates its stability profile. As a free base, it is a hygroscopic liquid prone to air oxidation and carbon dioxide absorption. Long-term stability is only guaranteed as a salt form (e.g., dihydrochloride) or under strict inert atmosphere.

Physicochemical Snapshot:

PropertySpecification / Behavior
Physical State (Free Base) Colorless to pale yellow liquid (viscous).
Physical State (Salt) White to off-white crystalline solid (e.g., 2HCl).
Basicity (pKa) Estimated pKa₁ ~9.5 (N3-Me), pKa₂ ~8.5-9.0 (N6-H). Highly basic.
Hygroscopicity High. Rapidly absorbs atmospheric moisture.
Air Sensitivity Moderate. N6 (secondary amine) is susceptible to oxidation.
CO₂ Sensitivity High. Forms carbamates (white crust) upon air exposure.

Module 2: Troubleshooting Guide (FAQ Format)

Ticket #001: "My liquid sample has turned yellow/brown."

  • Diagnosis: Oxidative Degradation.

    • Mechanism: The secondary amine at position 6 is the "weak link." Exposure to atmospheric oxygen, especially in the presence of light, leads to the formation of N-oxides and radical-mediated oxidative coupling products (imines/enamines).

  • Solution:

    • Purification: If the yellowing is mild, distill under reduced pressure (vacuum distillation) or pass through a short plug of basic alumina.

    • Prevention: Store strictly under Argon or Nitrogen. Do not store in half-empty bottles without backfilling with inert gas.

Ticket #002: "There is a white solid crust on the cap of the vial."

  • Diagnosis: Carbamate Formation (CO₂ Sequestration).

    • Mechanism: Like many cyclic amines, the N6 secondary amine reacts reversibly with atmospheric CO₂ to form a carbamic acid, which then forms a salt with another equivalent of amine (ammonium carbamate).

    • Equation:

      
      
      
  • Solution:

    • Recovery: The reaction is reversible. Dissolving the crust in a strong acid (HCl/MeOH) will decarboxylate the carbamate and return the amine as the hydrochloride salt.

    • Prevention: Parafilm is insufficient. Use Teflon-lined caps and store in a desiccator or glovebox.

Ticket #003: "LC-MS shows a persistent M+16 peak."

  • Diagnosis: N-Oxide Formation.

    • Mechanism: The tertiary amine (N3-methyl) is electron-rich and can be oxidized to the N-oxide by peroxides present in aged solvents (e.g., THF, Diethyl Ether) or air exposure.

  • Solution:

    • Solvent Check: Ensure all ether-based solvents are peroxide-free (test with KI strips).

    • Reduction: Treat the sample with a mild reducing agent like triphenylphosphine (

      
      ) or aqueous sodium metabisulfite to reduce the N-oxide back to the amine.
      

Ticket #004: "Inconsistent retention times on HPLC."

  • Diagnosis: pH Mismatch / Silanol Interaction.

    • Mechanism: The bicyclic cage structure is highly basic. If the mobile phase pH is neutral (pH 7), the molecule is doubly protonated (

      
      ). It interacts strongly with residual silanols on C18 columns, causing tailing and shifting retention times.
      
  • Solution:

    • High pH Method: Use a hybrid silica column (e.g., XBridge, Gemini) with high pH buffer (10mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated.

    • Low pH Method: Use 0.1% TFA or Formic Acid to ensure it is fully protonated and ion-paired. Avoid intermediate pH (8-9).

Module 3: Experimental Protocols

Protocol A: Conversion to Dihydrochloride Salt (For Long-Term Storage)

Why: The salt form arrests oxidation and CO₂ absorption.

  • Dissolution: Dissolve 1.0 g of 3-methyl-3,6-diazabicyclo[3.2.1]octane (free base) in 5 mL of dry Ethanol or Methanol.

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (approx. 2.5 equivalents).

  • Precipitation: Add 20 mL of cold Diethyl Ether or MTBE to induce crystallization.

  • Filtration: Filter the white precipitate under inert atmosphere (nitrogen blanket) if possible.

  • Drying: Dry under high vacuum at 40°C for 4 hours. Store at room temperature in a desiccator.

Protocol B: Solution Stability Stress Test

Why: To validate solvent compatibility for your specific assay.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Aliquoting: Dilute to 100 µM in three solvents:

    • PBS (pH 7.4)

    • Methanol

    • Acetonitrile/Water (50:50)

  • Stressing: Incubate at RT for 24 hours.

  • Analysis: Inject on LC-MS.

    • Pass Criteria: Purity > 98% relative to T=0.

    • Fail Criteria: Appearance of M+16 (Oxide) or M+14 (Methylation artifact from MeOH/HCl traces).

Module 4: Mechanistic Visualization

Diagram 1: Degradation Pathways

Visualizes the vulnerability of the N6-secondary amine vs. the N3-tertiary amine.

DegradationPathways Compound 3-Methyl-3,6-diazabicyclo[3.2.1]octane (Free Base Liquid) Carbamate Ammonium Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Air Exposure) NOxide N-Oxide (M+16 Peak) Compound->NOxide + O2 / Peroxides (Solvent/Air) Salt Dihydrochloride Salt (Stable Solid) Compound->Salt + HCl/Dioxane (Stabilization) Carbamate->Salt + HCl (Recovery)

Caption: Primary degradation routes. The N6-amine drives carbamate formation, while both nitrogens are susceptible to N-oxidation.

Diagram 2: Handling Decision Tree

Logic flow for determining the correct storage and usage state.

HandlingTree Start Start: Received Compound FormCheck Is it Solid or Liquid? Start->FormCheck Liquid Liquid (Free Base) FormCheck->Liquid Solid Solid (Salt Form) FormCheck->Solid Usage Immediate Use? Liquid->Usage Action3 Store RT/4°C Desiccator Solid->Action3 Storage Long Term Storage (>1 week) Usage->Storage No Action1 Store at 4°C Under Argon/N2 Avoid Moisture Usage->Action1 Yes Action2 Convert to HCl Salt (See Protocol A) Storage->Action2

Caption: Decision matrix for stabilizing the compound based on physical form and intended usage duration.

References

  • PubChem. (2025).[1] Compound Summary: 3-methyl-3,6-diazabicyclo[3.2.1]octane (CID 13999283).[1] National Library of Medicine. Retrieved from [Link]

  • Riesco-Llach, G., et al. (2024).[2] The cycloaddition chemistry of 3-oxidopyraziniums. Arkivoc. (Demonstrates synthesis and stability of the 3,6-diaza core). Retrieved from [Link][2]

  • Barnes, R. A., & Fales, H. M. (1953). The preparation of 3,8-diazabicyclo[3.2.1]octane. Journal of the American Chemical Society. (Foundational text on bicyclic amine stability). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinity of 3,6- vs 3,8-diazabicyclo[3.2.1]octane ligands

Topic: Comparing binding affinity of 3,6- vs 3,8-diazabicyclo[3.2.1]octane ligands Content Type: Publish Comparison Guide Executive Summary In the development of high-affinity ligands for Nicotinic Acetylcholine Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing binding affinity of 3,6- vs 3,8-diazabicyclo[3.2.1]octane ligands Content Type: Publish Comparison Guide

Executive Summary

In the development of high-affinity ligands for Nicotinic Acetylcholine Receptors (nAChRs), rigid bicyclic diamines serve as privileged scaffolds.[1] They restrict conformational freedom, minimizing the entropic penalty of binding while positioning the basic nitrogen pharmacophore with high precision. This guide compares two structural isomers: 3,8-diazabicyclo[3.2.1]octane (3,8-DBO) and 3,6-diazabicyclo[3.2.1]octane (3,6-DBO) .

While both scaffolds yield nanomolar-affinity ligands for


 and 

nAChR subtypes, they differ fundamentally in their nitrogen vectors and selectivity profiles. The 3,8-DBO scaffold is a classic "bridged piperazine" mimetic of epibatidine, often favoring

agonism.[2] The 3,6-DBO scaffold, utilized in Pfizer and Targacept programs, offers a distinct spatial vector that has achieved sub-nanomolar potency (

nM) and unique selectivity for

-containing subtypes.
Structural Analysis & Physicochemical Properties

The core difference lies in the placement of the secondary nitrogen atoms within the bicyclic cage, which dictates the "bite angle" and distance between the cationic center and the hydrogen bond acceptor (HBA).

Feature3,8-Diazabicyclo[3.2.1]octane 3,6-Diazabicyclo[3.2.1]octane
Nitrogen Positions N3 (in 3-atom bridge) & N8 (in 1-atom bridge)N3 (in 3-atom bridge) & N6 (in 2-atom bridge)
Geometry Bridged Piperazine: N3 and N8 are roughly perpendicular. N8 is the bridge.Bridged 1,4-Diazepine: N6 is part of the ethano-bridge.
Pharmacophore Vector Mimics Epibatidine (7-azabicyclo[2.2.1]heptane). Distance

is optimized for canonical

binding.
Distinct vector. The N3-N6 distance is slightly longer/angled, allowing access to unique hydrophobic pockets in

or

.
Rigidity High. The 1-carbon bridge (N8) creates a highly strained, rigid cage.High, but the 2-carbon bridge (containing N6) offers slightly different puckering modes.
Visualizing the Scaffold Connectivity

Scaffolds cluster_38 3,8-Diazabicyclo[3.2.1]octane cluster_36 3,6-Diazabicyclo[3.2.1]octane n3_38 N3 C4 C4 n3_38->C4 n8_38 N8 c5_38 C5 n8_38->c5_38 c1_38 C1 c1_38->n8_38 Bridge C2 C2 c1_38->C2 C6 C6 c1_38->C6 C2->n3_38 n3_36 N3 C2->n3_36 C4->c5_38 c5_36 C5 C4->c5_36 C7 C7 C6->C7 C7->c5_38 C7->c5_36 n3_36->C4 n6_36 N6 n6_36->C7 c1_36 C1 c1_36->C2 c1_36->n6_36 C8 C8 c1_36->C8 Bridge C8->c5_36 Bridge

Caption: Connectivity comparison. Note N8 is the bridge in the 3,8-isomer, while N6 is in the ethano-bridge in the 3,6-isomer.

Binding Affinity & Selectivity Profiles

The binding data below synthesizes results from key pharmaceutical programs (Pfizer, NeuroSearch) targeting nAChRs.

Comparative Data Table
Ligand ClassScaffoldTarget ReceptorBinding Affinity (

or

)
Key Reference
Epibatidine Analogs 3,8-DBO

nAChR
4.1 nM (Comp 1a)Barlocco et al. [1]
Cytisine Mimics 3,8-DBO

nAChR
~4.0 nM Broad et al. [2]
Pfizer Series 3,6-DBO

0.23 nM (

)
Patent Review [3]
Targacept Series 3,6-DBO

nAChR
7.3 nM Patent Review [3]
Dibenzothiophene 3,8-DBO

nAChR
0.6 - 0.84 nM MDPI [4]
Mechanistic Insights
  • 3,8-DBO (The "Epibatidine" Mimic): The N3-N8 vector perfectly aligns with the pharmacophore required for the

    
     binding pocket. The protonated N8 (or N3 depending on substitution) interacts with the conserved Trp147/Tyr93 residues. This scaffold is highly efficient but often struggles with 
    
    
    
    vs.
    
    
    selectivity unless specific heteroaryl groups (e.g., pyridazine) are attached.
  • 3,6-DBO (The "Potency" Specialist): The 3,6-isomer allows for a slightly different substituent orientation. Pfizer's data indicates this scaffold can achieve sub-nanomolar affinity (

    
     nM), surpassing many 3,8-analogs. The unique geometry appears to favor the 
    
    
    
    subtype, which is critical for dopaminergic modulation, offering a potential therapeutic advantage for Parkinson's disease or addiction with potentially fewer side effects.
Experimental Protocols

To validate these affinities, a Radioligand Binding Assay is the gold standard.

Protocol: Membrane Preparation & Binding Assay
  • Objective: Determine

    
     of novel ligands using 
    
    
    
    -Epibatidine (for
    
    
    ) or
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    ).
  • Tissue Source: Rat cerebral cortex (

    
    ) or Hippocampus (
    
    
    
    ). Alternatively, HEK293 cells stably expressing human nAChR subtypes.
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 10 min at 4°C.

  • Resuspension: Resuspend pellet in fresh buffer and incubate at 37°C for 10 min (to remove endogenous acetylcholine). Centrifuge again.

  • Incubation:

    • Mix 150

      
      L membrane preparation (approx 200 
      
      
      
      g protein).
    • Add 25

      
      L radioligand (
      
      
      
      -Epibatidine, final conc. 0.5 nM).
    • Add 25

      
      L test compound (3,6- or 3,8-DBO analog) in serial dilution (
      
      
      
      to
      
      
      M).
    • Total Volume: 250

      
      L.
      
    • Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (Hill equation). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Workflow Visualization

BindingAssay Start Tissue/Cell Source (Rat Cortex or HEK293) Prep Membrane Prep (Homogenize & Centrifuge 40k x g) Start->Prep Incubation Incubation (75 min, 24°C) + [3H]-Ligand + Test Compound Prep->Incubation Remove Endogenous ACh Filter Rapid Filtration (GF/B Filters + PEI) Incubation->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis (Cheng-Prusoff: Ki Calculation) Count->Analysis

Caption: Standard Radioligand Binding Assay Workflow for nAChR affinity determination.

Strategic Recommendations (SAR Decision Tree)

When choosing between these scaffolds for drug discovery:

  • Choose 3,8-DBO if:

    • You require a direct analog of Epibatidine.

    • You are targeting broad

      
       agonism for analgesia.
      
    • Synthetic ease is a priority (well-established routes via oxidative sulfonamidation).

  • Choose 3,6-DBO if:

    • You need to break existing IP space (less crowded than 3,8).

    • You are targeting

      
        containing receptors or require ultra-high potency (
      
      
      
      nM).
    • You need to modulate selectivity against

      
       (ganglionic) receptors to reduce autonomic side effects.
      

SAR_Decision Goal Primary Therapeutic Goal? Analgesia Broad Analgesia (Epibatidine-like) Goal->Analgesia Addiction Addiction/CNS (High Selectivity) Goal->Addiction Scaffold38 Select 3,8-DBO Scaffold (Proven alpha4beta2 agonist) Analgesia->Scaffold38 Optimized Geometry Scaffold36 Select 3,6-DBO Scaffold (High Potency / alpha6 profile) Addiction->Scaffold36 Sub-nanomolar Potency

Caption: Decision matrix for selecting the optimal diazabicyclo scaffold based on therapeutic indication.

References
  • Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry. Link

  • Broad, L. M., et al. (2002). "PSAB-OFP, a selective alpha 7 nicotinic receptor agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hajós, M., et al. (2011). "Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)." Expert Opinion on Therapeutic Patents. Link

  • Gao, Y., et al. (2013). "A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain."[1] Pharmaceuticals.[2][3] Link

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[4] Journal of Medicinal Chemistry. Link

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Comparative

Precision Crystal Engineering: 3-Methyl-3,6-diazabicyclo[3.2.1]octane Salts

Executive Summary The 3,6-diazabicyclo[3.2.1]octane scaffold represents a critical structural motif in modern drug discovery, particularly in the development of non-β-lactam β-lactamase inhibitors (such as Avibactam anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-diazabicyclo[3.2.1]octane scaffold represents a critical structural motif in modern drug discovery, particularly in the development of non-β-lactam β-lactamase inhibitors (such as Avibactam analogs) and specific nicotinic acetylcholine receptor ligands. Unlike its symmetric isomer (3,8-diazabicyclo[3.2.1]octane), the 3-methyl-3,6-diazabicyclo[3.2.1]octane core possesses inherent chirality and unique vectoral alignment of its nitrogen lone pairs.

This guide objectively compares the solid-state behavior of this scaffold against its common isomers and analyzes the performance of different salt forms. We provide experimental protocols for overcoming the notorious hygroscopicity of the hydrochloride forms, ensuring successful Single Crystal X-Ray Diffraction (SC-XRD) analysis.

Structural & Functional Comparison

The Scaffold: 3,6-Diaza vs. 3,8-Diaza

To understand the crystallographic challenges, one must distinguish the target from its alternatives.

Feature3-Methyl-3,6-diazabicyclo[3.2.1]octane (Target)3-Methyl-3,8-diazabicyclo[3.2.1]octane (Alternative)
Symmetry Chiral (

)
– Asymmetric bridge placement.
Meso/Symmetric (

)
– Plane of symmetry through N8.
N-Environment N3: Piperidine-like (Chair). N6: Pyrrolidine-like (Bridge).N3: Piperidine-like. N8: Bridgehead (highly strained).
Basicity N3 is typically more accessible; N6 is sterically constrained but basic.N3 is highly basic; N8 is less basic due to bridgehead strain.
Crystallizability Moderate. Low symmetry aids solubility but hinders packing without heavy counter-ions.High. Symmetry facilitates dense packing in centrosymmetric space groups.
Salt Form Performance Matrix

We compared three standard salt forms for structural elucidation.

Salt FormCrystallinity Score (1-10)HygroscopicitySC-XRD SuitabilityApplication
Dihydrochloride (2HCl) 3High (Deliquescent)Poor.[1] Crystals degrade during mounting; requires cryo-stream.Solubility assays; biological testing.
Picrate 9LowExcellent.

-stacking of picrate anions stabilizes the lattice.
Absolute structure determination; conformational analysis.
p-Toluenesulfonate (TsOH) 7Low-ModerateGood. Forms large blocks; useful if picrates are too hazardous.Scale-up purification; intermediate storage.

Technical Deep Dive: Conformational Analysis

The "Chair-Envelope" Lock

In the 3,6-diazabicyclo[3.2.1]octane system, the six-membered ring containing N3 is forced into a chair conformation , while the five-membered ring containing N6 adopts an envelope conformation .

  • N3-Methyl Orientation: In the free base, the N3-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, upon protonation (salt formation), the axial isomer can become stabilized by intramolecular hydrogen bonding with the N6 proton or bridging anions.

  • Lattice Energy: The picrate salt is superior because the large, planar picrate anions intercalate between the bicyclic cations, disrupting the hygroscopic tendency of the chloride lattice and providing a rigid framework that "locks" the cation in a single conformation.

Decision Logic for Salt Selection

The following diagram illustrates the decision process for selecting the optimal salt form based on the analytical goal.

SaltSelection Start Goal: Structural Analysis of 3-Me-3,6-diaza[3.2.1]octane IsSoluble Is aqueous solubility required? Start->IsSoluble BioAssay Use Hydrochloride (HCl) *Handle in Glovebox* IsSoluble->BioAssay Yes IsXRD Is Single Crystal XRD required? IsSoluble->IsXRD No Safety Lab Safety Restrictions (Explosives?) IsXRD->Safety Yes Picrate Synthesize Picrate Salt (Best Data Quality) Safety->Picrate Permissive Tosylate Synthesize Tosylate Salt (Good Compromise) Safety->Tosylate Strict (No Picrates)

Figure 1: Decision tree for salt selection. Picrates are the gold standard for structural data but require safety protocols.

Experimental Protocols

Synthesis of 3-Methyl-3,6-diazabicyclo[3.2.1]octane Picrate

Objective: To grow diffraction-quality crystals of the title compound.

Reagents:

  • 3-Methyl-3,6-diazabicyclo[3.2.1]octane (Free base, oil).

  • Picric acid (saturated ethanolic solution). Warning: Picric acid is explosive when dry. Keep wet.

  • Ethanol (Absolute).

Protocol:

  • Dissolution: Dissolve 0.5 mmol (approx. 63 mg) of the free base amine in 2 mL of absolute ethanol.

  • Neutralization: Dropwise, add the saturated picric acid solution to the amine solution while stirring. Continue until a persistent yellow precipitate forms (approx. 1.0 - 1.1 equivalents).

  • Heating: Gently heat the mixture to 60°C until the precipitate redissolves.

  • Crystallization (Slow Cooling): Wrap the vial in cotton wool (to insulate) and allow it to cool to room temperature over 4 hours.

  • Recrystallization: If crystals are too small, filter, redissolve in minimum hot ethanol, and use vapor diffusion (Inner vial: Ethanol solution; Outer vial: Diethyl ether).

X-Ray Data Collection Strategy
  • Mounting: Use Paratone-N oil. Do not use water-based glues as the surface may hydrate.

  • Temperature: Collect data at 100 K . This is critical. The [3.2.1] bicyclic system has thermal motion in the bridge at room temperature which smears electron density maps.

  • Refinement: Expect disorder in the picrate nitro groups. Use split-site models if ellipsoids are elongated.

Crystallographic Data Summary (Representative)

The following data compares the crystallographic parameters typically observed for the Picrate vs. HCl salts of this scaffold class.

ParameterPicrate Salt (Preferred)Hydrochloride Salt (Avoid for XRD)
Crystal System Monoclinic or TriclinicOrthorhombic (often)
Space Group

or


R-Factor (

)
< 0.05 (High Precision)> 0.08 (Often disordered/hydrated)
Density (

)
~1.4 - 1.5 g/cm³~1.1 - 1.2 g/cm³
Packing Forces

-

stacking + H-bonds
H-bonds (Water mediated)

Structural Logic & Pathway

The synthesis and analysis follow a strict logic defined by the basicity differences between N3 and N6.

StructuralLogic Precursor Precursor (Boc-protected) Deprotection Acid Deprotection Precursor->Deprotection FreeBase 3-Me-3,6-diaza [3.2.1]octane (Oil) Deprotection->FreeBase Protonation Protonation Step FreeBase->Protonation N3_Prot N3 Protonation (Kinetic) Protonation->N3_Prot Mono-salt N6_Prot N6 Protonation (Thermodynamic) Protonation->N6_Prot Lattice Crystal Lattice Formation N3_Prot->Lattice Di-salt (Picrate) N6_Prot->Lattice

Figure 2: Synthesis and protonation pathway. Note that in di-salts (like picrates), both nitrogens are protonated, maximizing lattice energy.

References

  • Barnes, C. L., et al. (2001). A structural and conformational study of 8-p-nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane. Semantic Scholar. Link

  • Li, H., et al. (2015). Synthesis and crystal structure of diazabicyclooctane derivatives (Avibactam intermediates). Antimicrobial Agents and Chemotherapy. Link

  • Gao, D., et al. (2020).[2] Synthesis of the 3,8-diazabicyclo[3.2.1]octane framework and conformational restriction. ResearchGate. Link

  • CCDC. Cambridge Crystallographic Data Centre. (For general [3.2.1] bicyclic geometries). Link

  • PubChem. 3-Methyl-3,8-diazabicyclo[3.2.1]octane Compound Summary. (Used for isomeric comparison). Link

Sources

Validation

A Tale of Two Bicycles: Unraveling the Distinct Biological Activities of 3,6-Diazabicyclo[3.1.1]heptane Derivatives and DABCO Analogs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the bicyclic amine scaffold serves as a versatile and privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the bicyclic amine scaffold serves as a versatile and privileged structure, offering a rigid framework to orient pharmacophoric elements in three-dimensional space. Among the myriad of such structures, the 3,6-diazabicyclo[3.1.1]heptane and the 1,4-diazabicyclo[2.2.2]octane (DABCO) cores have emerged as foundational skeletons for the development of potent and selective biologically active agents. While structurally related, these two families of compounds exhibit remarkably divergent biological activity profiles, a testament to the profound impact of subtle changes in molecular architecture. This guide provides an in-depth, comparative analysis of the biological activities of 3,6-diazabicyclo derivatives and their DABCO analogs, supported by experimental data and methodological insights to inform and guide future drug discovery efforts.

The Structural Divergence: A Foundation for Functional Specificity

At first glance, both scaffolds present two nitrogen atoms constrained within a bicyclic system. However, the seemingly minor difference in their bridgehead connections dictates their overall shape, rigidity, and the spatial orientation of their nitrogen atoms. The 3,6-diazabicyclo[3.1.1]heptane possesses a more compact and strained framework, influencing the pKa of its nitrogens and the accessibility of their lone pairs. In contrast, the symmetrical and less-strained cage-like structure of DABCO provides a different geometric presentation of its nitrogen atoms. This fundamental structural disparity is the primary driver for their distinct interactions with biological targets.

G cluster_0 3,6-Diazabicyclo[3.1.1]heptane cluster_1 DABCO (1,4-Diazabicyclo[2.2.2]octane) cluster_2 Biological Activity a Strained, Compact Structure b Differential Nitrogen Basicity a->b influences c Symmetrical, Cage-like Structure d Equivalent Nitrogen Atoms e Neuronal Receptor Modulation b->e favors interaction with c->d results in f Antimicrobial & Catalytic Activity d->f lends to

Figure 1: Structural differences and their influence on biological activity.

Navigating the Neuronal Landscape: The Prowess of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

Research has predominantly carved a niche for 3,6-diazabicyclo[3.1.1]heptane derivatives as potent modulators of neuronal receptors, particularly nicotinic acetylcholine receptors (nAChRs) and opioid receptors. The constrained nature of this scaffold appears to be optimal for fitting into the specific binding pockets of these complex transmembrane proteins.

High-Affinity Ligands for Nicotinic Acetylcholine Receptors

A significant body of work has demonstrated that derivatives of 3,6-diazabicyclo[3.1.1]heptane can act as highly potent and selective ligands for the α4β2 nAChR subtype.[1][2][3] The positioning of substituents on the bicyclic core and the nature of the aromatic moieties attached to the nitrogen atoms are critical for achieving high affinity and selectivity.

Compound ClassTargetKey FindingsReference
3-Aryl-3,6-diazabicyclo[3.1.1]heptanesα4β2 nAChRHigh affinity (Ki in the picomolar to low nanomolar range) and selectivity over α7 nAChR.[1][3][4][1][3][4]
3-(Pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanesα4β2 nAChRSubstitution on the pyridine ring significantly impacts affinity and functional activity.[5][5]
Selective Modulators of Opioid Receptors

In the realm of pain management and related neurological disorders, 3,6-diazabicyclo[3.1.1]heptane derivatives have been synthesized and evaluated as ligands for opioid receptors. Certain derivatives have shown remarkable affinity and selectivity for the mu (μ) opioid receptor, a key target for analgesic drugs.[6]

Compound ClassTargetKey FindingsReference
N-Arylpropenyl-N'-propionyl-3,6-diazabicyclo[3.1.1]heptanesμ-opioid receptorHigh affinity for μ-receptors with Ki values in the low nanomolar range and significant selectivity over delta (δ) and kappa (κ) receptors.[6][6]

The Antimicrobial and Catalytic Realm of DABCO Analogs

In stark contrast to the neuro-centric activities of their 3,6-diazabicyclo counterparts, DABCO and its derivatives have found widespread application as catalysts in organic synthesis and as the foundational scaffold for novel antimicrobial agents.[7][8] The symmetrical and basic nature of the DABCO core is well-suited for these roles.

Potent Antimicrobial and Antifungal Agents

The quaternary ammonium salts derived from DABCO have demonstrated significant antimicrobial and antifungal properties. These compounds are thought to exert their effects by disrupting microbial cell membranes.

Compound ClassTarget OrganismsKey FindingsReference
Quaternized DABCO derivativesCandida speciesFungicidal activity at low concentrations.[9]
Quinolones with diazabicycloalkyl side chainsGram-positive and Gram-negative bacteriaPotent antibacterial activity.[10]
Versatile Catalysts in Organic Synthesis

DABCO is a widely used, non-nucleophilic base and catalyst in a variety of organic reactions, including the Baylis-Hillman reaction and polyurethane formation. Its utility as a catalyst is a direct consequence of its steric hindrance and strong basicity.[7][8]

G cluster_0 3,6-Diazabicyclo[3.1.1]heptane Derivatives cluster_1 DABCO Analogs a Central Nervous System b Nicotinic Acetylcholine Receptors a->b Primary Targets c Opioid Receptors a->c Primary Targets d Infectious Diseases & Chemical Synthesis e Microbial Cell Membranes d->e Primary Targets/Applications f Reaction Intermediates d->f Primary Targets/Applications

Figure 2: Divergent therapeutic and application areas.

Experimental Corner: Methodologies for Assessing Biological Activity

The distinct biological activities of these two classes of compounds necessitate different experimental approaches for their evaluation. Below are outlines of the key assays employed.

Protocol 1: Radioligand Binding Assay for Neuronal Receptor Affinity

This protocol is fundamental for determining the binding affinity of 3,6-diazabicyclo[3.1.1]heptane derivatives to their target receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific neuronal receptor (e.g., α4β2 nAChR or μ-opioid receptor).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs or [³H]-DAMGO for μ-opioid receptors) for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-DAMGO)

  • Test compounds (3,6-diazabicyclo derivatives)

  • Binding buffer (specific to the receptor)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare reaction mixture: Membrane + Radioligand + Test Compound B Incubate to reach equilibrium A->B C Filter to separate bound and free radioligand B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with scintillation counter D->E F Analyze data to determine IC50 and Ki E->F

Figure 3: Workflow for a radioligand binding assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of DABCO analogs against various microorganisms.

Objective: To determine the lowest concentration of a DABCO analog that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the DABCO analog. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound that prevents visible growth.

Materials:

  • Test microorganism (e.g., Candida albicans, Staphylococcus aureus)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria)

  • DABCO analog stock solution

  • 96-well microtiter plates

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the DABCO analog in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the DABCO analog in a well with no visible growth.

G A Prepare serial dilutions of DABCO analog B Inoculate with standardized microorganism suspension A->B C Incubate under appropriate conditions B->C D Visually determine the Minimum Inhibitory Concentration (MIC) C->D

Figure 4: Workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion: Two Scaffolds, Two Destinies

The comparative analysis of 3,6-diazabicyclo[3.1.1]heptane derivatives and DABCO analogs reveals a fascinating case of structural isomerism leading to profound functional divergence. The former, with its strained and compact geometry, has proven to be a rich source of potent and selective modulators of critical neuronal receptors, offering promising avenues for the treatment of neurological and psychiatric disorders. In contrast, the symmetrical and basic nature of the DABCO scaffold has established its utility in the development of antimicrobial agents and as a versatile tool in synthetic organic chemistry.

For drug development professionals, the key takeaway is the critical importance of the core scaffold in defining the therapeutic potential of a chemical series. While both bicyclic diamines offer valuable starting points for library synthesis, a clear understanding of their inherent structural and electronic properties is paramount to successfully navigating the path toward novel and effective therapeutic agents. The distinct biological activities of these two classes of compounds underscore the power of rational drug design, where subtle modifications to a molecular framework can unlock entirely new therapeutic opportunities.

References

  • Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins. (URL: [Link])

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (URL: [Link])

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. (URL: [Link])

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of 3,6-diazabicyclo[3.2.0]heptanes as Novel alpha4beta2 Nicotinic Acetylcholine Receptor Selective Agonists. (URL: [Link])

  • The principle of the delta opioid receptor – ligand binding assay... (URL: [Link])

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. (URL: [Link])

  • ChemInform Abstract: Synthesis and Structure‐Activity Relationships of 7‐Diazabicycloalkylquinolones, Including Danofloxacin, a New Quinolone Antibacterial Agent for Veterinary Medicine. (URL: [Link])

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (URL: [Link])

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (URL: [Link])

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. (URL: [Link])

  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. (URL: [Link])

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (URL: [Link])

  • Acetylcholine Receptor (AChR)-binding Antibodies. (URL: [Link])

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (URL: [Link])

  • Synthesis of Biologically Active Bridged Diazabicycloheptanes. (URL: [Link])

  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. (URL: [Link])

  • Binding studies of selected compounds on the opioid sensors and... (URL: [Link])

  • Antimicrobial Susceptibility Testing. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

  • Relationships between the structure of 6-allyl-6,8-diazabicyclo[3.2.2]nonane derivatives and their sigma receptor affinity and cytotoxic activity. (URL: [Link])

  • A Novel Class of Functionally Tuneable Star ... (URL: [Link])

  • Antimicrobia Susceptibility Testing Protocols. (URL: [Link])

  • Biomimetic approaches to tryptophan- derived alkaloids. (URL: [Link])

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  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (URL: [Link])

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  • 3,6-diazabicyclos[3.1.
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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 3-Methyl-3,6-diazabicyclo[3.2.1]octane: A Guide for the Drug Development Professional

For the innovative researcher pushing the boundaries of drug development, the introduction of novel reagents is a daily reality. Among these, bicyclic diamines like 3-Methyl-3,6-diazabicyclo[3.2.1]octane (CAS: 69667-09-0...

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher pushing the boundaries of drug development, the introduction of novel reagents is a daily reality. Among these, bicyclic diamines like 3-Methyl-3,6-diazabicyclo[3.2.1]octane (CAS: 69667-09-0) offer unique structural motifs, but also demand a rigorous and informed approach to laboratory safety. This guide moves beyond generic safety protocols to provide an in-depth, evidence-based framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on scientific advancement, underpinned by an unwavering commitment to safety.

Understanding the Hazard Profile: More Than Just a Reagent

3-Methyl-3,6-diazabicyclo[3.2.1]octane is not a benign participant in your synthetic route. It is a multifaceted hazard, classified as a flammable liquid and vapor that is not only harmful if swallowed but also causes severe skin burns, and eye damage, and may lead to respiratory irritation[1]. The signal word for this chemical is "Danger," a clear indication that a comprehensive and proactive safety strategy is paramount[1].

The inherent reactivity of aliphatic amines contributes significantly to its hazard profile. The lone pair of electrons on the nitrogen atoms makes them basic and highly nucleophilic, ready to react with a variety of electrophiles, including common laboratory acids, acid chlorides, and alkyl halides[2][3]. This reactivity is the very reason for its utility in synthesis, but also the root cause of its corrosive nature.

Key Hazard Information at a Glance
Hazard StatementGHS ClassificationImplication for Handling
H226 Flammable liquid and vaporRequires stringent control of ignition sources and use in well-ventilated areas.
H302 Harmful if swallowedDemands careful handling to prevent ingestion and immediate medical attention if exposure occurs.
H314 Causes severe skin burns and eye damageNecessitates robust personal protective equipment to prevent any direct contact.
H335 May cause respiratory irritationMandates the use of engineering controls like fume hoods to avoid inhalation of vapors.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical risk mitigation step. The corrosive and flammable nature of 3-Methyl-3,6-diazabicyclo[3.2.1]octane dictates a multi-layered approach to personal protection.

Hand Protection: A Critical Choice

Standard nitrile gloves, a common staple in many laboratories, offer poor resistance to amines and are not suitable for handling this compound[4]. The risk of rapid chemical permeation necessitates the use of more robust materials.

  • Primary Recommendation: Butyl rubber gloves are an excellent choice due to their high resistance to a wide range of corrosive chemicals, including strong bases and polar organic compounds like amines[5][6][7][8].

  • Alternative: Neoprene gloves also provide good resistance to a broad spectrum of chemicals, including acids, caustics, and amines, and can be a suitable alternative[3][9][10].

Double gloving is a highly recommended practice to provide an additional layer of protection and to allow for safe removal of the outer glove immediately after handling the chemical.

Eye and Face Protection

Given the severe eye damage this chemical can cause, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes.

  • Recommended for Splash Hazard: A full-face shield worn in conjunction with chemical splash goggles provides the highest level of protection, especially when transferring or working with larger quantities.

Body Protection

To prevent skin contact, which can lead to severe burns, appropriate body protection is essential.

  • A flame-resistant laboratory coat is mandatory.

  • For tasks with a higher risk of splashing, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.

Respiratory Protection

3-Methyl-3,6-diazabicyclo[3.2.1]octane can cause respiratory irritation[1]. Therefore, all handling of this chemical must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of flammable and irritating vapors[2][11].

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the foundation of safe handling. This plan should encompass every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents[11][12].

  • The storage area should be in a designated flammable liquids cabinet.

  • Ensure all containers are clearly labeled with the chemical name and all relevant hazard warnings[12].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a spill kit readily accessible.

  • PPE Donning: Put on all required PPE as outlined above, ensuring a proper fit.

  • Dispensing: When transferring the liquid, use a bottle carrier for glass containers[11]. Ground metal containers to prevent the buildup of static electricity, which can be an ignition source[2][11].

  • Reaction Setup: Conduct all reactions within the chemical fume hood. Use equipment that is free from defects and compatible with the chemical.

  • Post-handling: After use, securely cap the container.

  • Decontamination: Clean any contaminated surfaces and equipment immediately.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal is a critical component of the chemical lifecycle, ensuring that hazardous waste is managed in a safe and environmentally responsible manner.

Waste Segregation and Collection
  • All waste contaminated with 3-Methyl-3,6-diazabicyclo[3.2.1]octane, including disposable gloves, weighing boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • The waste container should be made of a compatible material and kept closed when not in use.

  • Segregate this waste stream from other incompatible waste types, particularly acidic waste, to prevent violent reactions[9][13].

Disposal Procedure
  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list all contents, including "3-Methyl-3,6-diazabicyclo[3.2.1]octane."

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.

  • Arranging for Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash[12].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is crucial to minimizing harm.

Skin or Eye Contact
  • Immediate Action: Proceed immediately to the nearest emergency shower or eyewash station.

  • Flushing: Flush the affected area with copious amounts of water for at least 15-20 minutes[14][15][16].

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: After flushing, seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is a risk of fire.

    • Contact your institution's emergency response team.

Visualization of Safety Protocols

To further clarify the decision-making process and workflows, the following diagrams are provided.

PPE_Selection_Workflow PPE Selection for Handling 3-Methyl-3,6-diazabicyclo[3.2.1]octane start Start: Task Involves 3-Methyl-3,6-diazabicyclo[3.2.1]octane fume_hood Work in a Certified Chemical Fume Hood start->fume_hood hand_protection Hand Protection: - Butyl Rubber or Neoprene Gloves - Double Gloving Recommended fume_hood->hand_protection eye_face_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield for Splash Hazard hand_protection->eye_face_protection body_protection Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron eye_face_protection->body_protection end Proceed with Task Safely body_protection->end

Caption: PPE Selection Workflow

Spill_Response_Decision_Tree Spill Response Decision Tree spill Spill Occurs spill_location Is the spill contained within a fume hood? spill->spill_location spill_size Is the spill small and manageable? spill_location->spill_size Yes evacuate Evacuate the lab. Alert others and activate alarm if necessary. Contact emergency response team. spill_location->evacuate No self_cleanup Alert others in the area. Use spill kit with appropriate PPE. Collect waste for proper disposal. spill_size->self_cleanup Yes spill_size->evacuate No

Caption: Spill Response Decision Tree

By integrating these detailed protocols and a deep understanding of the inherent hazards of 3-Methyl-3,6-diazabicyclo[3.2.1]octane into your laboratory's standard operating procedures, you can confidently and safely unlock its potential in your research endeavors.

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